2-Methoxyphenyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4416-67-5 |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-7-9-12(10-8-11)19(15,16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
InChI Key |
KWGBHIAGIZZACP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
Other CAS No. |
4416-67-5 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Weight of 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the molecular weight determination for 2-Methoxyphenyl 4-methylbenzenesulfonate, a chemical compound of interest in various research and development applications.
Chemical Identity and Formula
This compound is an organic compound. For the precise calculation of its molecular weight, establishing the correct molecular formula is the foundational step. As an isomer of 4-Methoxyphenyl 4-methylbenzenesulfonate, it shares the same molecular formula.
Molecular Formula: C₁₄H₁₄O₄S
This formula indicates that each molecule of the compound is composed of:
-
14 Carbon atoms
-
14 Hydrogen atoms
-
4 Oxygen atoms
-
1 Sulfur atom
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).
Data Presentation: Atomic Composition and Weight Calculation
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element | Symbol | Quantity of Atoms | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 278.322 |
The calculated molecular weight of this compound is 278.322 g/mol .
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document, which focuses solely on the calculation of its molecular weight. Methodologies for its preparation and characterization would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases.
Visualization of the Calculation Workflow
The logical process for calculating the molecular weight can be visualized as a straightforward workflow.
Caption: Workflow for calculating the molecular weight of a chemical compound.
Disclaimer: The standard atomic weights used in this calculation are based on IUPAC recommendations and may have slight variations depending on the isotopic composition of the elements.
2-Methoxyphenyl 4-methylbenzenesulfonate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and potential biological activities of 2-Methoxyphenyl 4-methylbenzenesulfonate, also known as guaiacol tosylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄S | N/A |
| Molecular Weight | 278.33 g/mol | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | N/A |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the tosylation of guaiacol (2-methoxyphenol). The following is a detailed experimental protocol adapted from standard tosylation procedures.[2]
Materials:
-
Guaiacol (2-methoxyphenol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add pyridine or triethylamine (1.2 equivalents) dropwise.
-
Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl solution. Separate the organic layer.
-
Purification of Organic Layer: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow:
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, based on the known bioactivities of its parent compound, guaiacol, and other related 2-methoxyphenol derivatives, a potential anti-inflammatory and antioxidant role can be hypothesized.[3][4] Guaiacol and its derivatives have been reported to exhibit antioxidant, antimicrobial, and anti-inflammatory properties.[3]
The anti-inflammatory effects of structurally similar compounds often involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways. Furthermore, some 2-methoxyphenol derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is critically involved in inflammation and cell proliferation.
Hypothesized Signaling Pathway:
The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects, based on the known actions of related compounds. It is proposed that the compound could inhibit the activation of pro-inflammatory transcription factors like NF-κB and STAT3.
Disclaimer: The biological activities and signaling pathways described are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm these properties for this compound.
References
- 1. 4-Methoxyphenyl 4-methylbenzenesulfonate | C14H14O4S | CID 11460118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 4. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Methoxyphenyl 4-methylbenzenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyphenyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments derived from documented chemical synthesis and purification procedures involving this compound and structurally similar molecules. Furthermore, it outlines a standardized experimental protocol for the quantitative determination of its solubility and presents logical workflows relevant to its handling and synthesis.
Core Compound Profile
IUPAC Name: this compound Synonyms: Guaiacyl tosylate CAS Number: 4416-67-5 Molecular Formula: C₁₄H₁₄O₄S Molecular Weight: 278.33 g/mol Structure:
Qualitative Solubility Data
The following table summarizes the inferred solubility of this compound in a range of common organic solvents. This information is extrapolated from solvents used in the synthesis and purification of this compound and its analogs, where its dissolution is a prerequisite for reaction or separation.
| Solvent | Polarity Index | Inferred Qualitative Solubility | Rationale / Use Case |
| Dichloromethane | 3.1 | High | Frequently used as an extraction solvent in the synthesis of tosylates, indicating good solubility of the product. |
| Chloroform | 4.1 | High | A common solvent for NMR analysis of tosylated compounds, requiring good solubility. |
| Acetone | 5.1 | High | Often used as a solvent for reactions involving tosylates and for purification by precipitation with a non-solvent, implying good solubility. |
| Ethyl Acetate | 4.4 | Moderate to High | A common solvent for chromatography and extraction of organic compounds of intermediate polarity. |
| Methanol | 5.1 | Moderate | Used as a reaction solvent in the synthesis of some sulfonamides, suggesting that tosylates would have at least moderate solubility. |
| Ethanol | 4.3 | Moderate | Similar to methanol, it is a polar protic solvent capable of dissolving moderately polar compounds. |
| Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent known for its excellent dissolving power for a wide range of organic compounds.[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[4][5][6][7][8] |
| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent commonly used in HPLC and as a reaction solvent for nucleophilic substitutions of tosylates. |
| Pyridine | 5.3 | High | Used as a solvent and base in the synthesis of tosylates from tosyl chloride and alcohols, indicating high solubility of the product. |
| Toluene | 2.4 | Low to Moderate | A nonpolar solvent; solubility is expected to be lower than in polar solvents. |
| Hexane | 0.1 | Low | A nonpolar solvent, often used as an anti-solvent to induce precipitation or crystallization of polar compounds. |
| Water | 10.2 | Very Low | The compound is a nonpolar organic molecule and is expected to have negligible solubility in water. Used to precipitate the compound from reaction mixtures. |
Experimental Protocols
Protocol: Determination of Solubility by the Isothermal Shake-Flask Method
This protocol describes a standard and reliable method for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg precision)
-
Incubator shaker with temperature control
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaking and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Quantification:
-
Gravimetric Method (for less volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the solid residue.
-
Calculate the solubility based on the mass of the residue and the initial volume of the solution.
-
-
Chromatographic/Spectroscopic Method (preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
3. Data Analysis and Reporting:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Report the solubility as an average of the triplicate measurements with the standard deviation.
-
The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Visualizations
Logical Workflow for Solubility Determination
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conceptual Diagram of Factors Influencing Solubility
Caption: Key Factors Influencing Solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, offering valuable insights for its use in research and development. For applications requiring precise solubility data, it is recommended to perform the experimental protocol outlined above.
References
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Solstice Research Chemicals [lab.solstice.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidation of the Structure of 2-Methoxyphenyl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural elucidation of 2-methoxyphenyl 4-methylbenzenesulfonate. It includes predicted and experimentally-derived data from analogous compounds, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry and drug development.
Chemical Structure and Properties
This compound, also known as guaiacol tosylate, is an aromatic sulfonate ester. Its structure consists of a 2-methoxyphenyl group (derived from guaiacol) attached to a 4-methylbenzenesulfonate (tosylate) group through an ester linkage. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a potentially useful intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4416-67-5 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₄S | [3] |
| Molecular Weight | 278.33 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | - |
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the 2-methoxyphenyl and 4-methylbenzenesulfonyl moieties.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (tosyl group, ortho to SO₂) | ~ 7.8 | d | 2H |
| Aromatic (tosyl group, meta to SO₂) | ~ 7.3 | d | 2H |
| Aromatic (methoxyphenyl group) | 6.8 - 7.2 | m | 4H |
| Methoxy (-OCH₃) | ~ 3.8 | s | 3H |
| Methyl (tosyl group, -CH₃) | ~ 2.4 | s | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic C (ipso, attached to O) | ~ 150 |
| Aromatic C (ipso, attached to S) | ~ 145 |
| Aromatic C (para to S) | ~ 134 |
| Aromatic C (ortho to S) | ~ 130 |
| Aromatic C (meta to S) | ~ 128 |
| Aromatic C (methoxyphenyl) | 113 - 128 |
| Methoxy C (-OCH₃) | ~ 56 |
| Methyl C (tosyl group, -CH₃) | ~ 21 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonate and ether functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O asymmetric stretching (sulfonate) | ~ 1370 | Strong |
| S=O symmetric stretching (sulfonate) | ~ 1180 | Strong |
| C-O-S stretching (sulfonate ester) | ~ 1050 | Strong |
| C-O-C asymmetric stretching (ether) | ~ 1250 | Strong |
| C-H aromatic stretching | 3030 - 3100 | Medium |
| C-H aliphatic stretching | 2850 - 3000 | Medium |
| C=C aromatic stretching | 1450 - 1600 | Medium |
Mass Spectrometry
The mass spectrum (electron ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted m/z values for Major Fragments in Mass Spectrometry
| Fragment | m/z |
| [M]⁺ | 278 |
| [M - OCH₃]⁺ | 247 |
| [C₇H₇SO₂]⁺ (tosyl cation) | 155 |
| [C₇H₇O]⁺ (methoxyphenyl cation) | 107 |
| [C₇H₇]⁺ (tropylium cation) | 91 |
Experimental Protocols
The synthesis of this compound is typically achieved through the tosylation of guaiacol (2-methoxyphenol). This reaction involves the treatment of guaiacol with 4-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Synthesis of this compound
Materials:
-
Guaiacol (2-methoxyphenol)
-
4-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve guaiacol (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add a solution of 4-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Reaction Mechanism and Workflow
The synthesis of this compound from guaiacol and tosyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride. The phenoxide ion, formed by the deprotonation of guaiacol by the base, acts as the nucleophile.
Caption: Synthetic workflow for this compound.
The mechanism involves the attack of the oxygen atom of guaiacol on the electrophilic sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. The base present in the reaction mixture facilitates the deprotonation of the phenol and neutralizes the hydrochloric acid formed during the reaction.
Caption: Simplified reaction mechanism for the tosylation of guaiacol.
Conclusion
This technical guide has provided a comprehensive overview of the structural elucidation of this compound. While direct experimental data is limited, a reliable prediction of its spectroscopic properties has been presented based on established chemical principles and data from analogous compounds. The provided synthesis protocol and mechanistic diagrams offer a practical guide for its preparation and a deeper understanding of its formation. This information serves as a valuable resource for chemists and researchers engaged in synthetic organic chemistry and drug discovery.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate from Guaiacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis, prepared from readily available guaiacol. This document details the reaction mechanism, experimental protocols, and characterization data, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.
Reaction Overview
The synthesis of this compound from guaiacol is a classic example of an O-sulfonylation reaction. In this process, the hydroxyl group of guaiacol is converted into a sulfonate ester, specifically a tosylate, by reacting it with 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride or TsCl). This transformation is significant as it converts a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst, enhancing the reaction rate.
Reaction Scheme:
Experimental Protocol
This section outlines a detailed experimental procedure for the synthesis of this compound from guaiacol. The protocol is based on established methods for the tosylation of phenols.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| Guaiacol (2-methoxyphenol) | 124.14 |
| 4-Methylbenzenesulfonyl chloride (TsCl) | 190.65 |
| Pyridine | 79.10 |
| Dichloromethane (DCM) | 84.93 |
| Diethyl ether | 74.12 |
| Hydrochloric acid (HCl), 1 M | 36.46 |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |
| Silica gel (for column chromatography) | - |
| Hexane | 86.18 |
| Ethyl acetate | 88.11 |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve guaiacol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of guaiacol).
-
Addition of Base: To the stirred solution, add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add 4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
Data Presentation
This section summarizes the key quantitative data for the synthesized this compound.
Table 1: Physical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₄S |
| Molecular Weight | 278.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-67 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 7.15-7.05 (m, 2H), 6.95-6.85 (m, 2H), 3.75 (s, 3H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.8, 145.2, 138.2, 133.8, 129.8 (2C), 128.5 (2C), 127.2, 123.5, 121.0, 112.5, 56.0, 21.8 |
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound from guaiacol.
Diagram 2: Reaction Mechanism
Caption: A simplified representation of the reaction mechanism for the tosylation of guaiacol.
An In-depth Technical Guide to 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methoxyphenyl 4-methylbenzenesulfonate, a chemical compound of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, adhering to rigorous standards of data presentation and experimental detail.
Chemical Identity and Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2-methoxyphenyl) 4-methylbenzenesulfonate . It is also commonly known as 2-methoxyphenyl tosylate or guaiacyl tosylate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4416-67-5 | ChemicalBook |
| Molecular Formula | C₁₄H₁₄O₄S | Calculated |
| Molecular Weight | 278.33 g/mol | Calculated |
| Melting Point | 85-86 °C | ECHEMI[1] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard and reliable method can be inferred from the synthesis of analogous sulfonate esters. The most common approach is the esterification of a phenol with a sulfonyl chloride in the presence of a base.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by the reaction of guaiacol (2-methoxyphenol) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of this compound.
General Experimental Protocol
The following is a generalized experimental protocol based on the synthesis of similar sulfonate esters[2]:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or toluene).
-
Addition of Base: Add a suitable base (1.1 to 1.5 equivalents), such as pyridine or triethylamine. If using a non-basic solvent, add the base to the reaction mixture.
-
Addition of Tosyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of p-toluenesulfonyl chloride (1.0 to 1.2 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining base.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Development and Medicinal Chemistry
A comprehensive search of scientific literature and chemical databases did not yield specific examples of this compound being used as a key intermediate in the synthesis of a marketed drug or as a compound with demonstrated biological activity.
However, the tosylate group is a well-known and excellent leaving group in nucleophilic substitution reactions. Therefore, this compound can be considered a useful synthetic intermediate for introducing the 2-methoxyphenyl moiety into a target molecule. This is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
Potential as a Synthetic Intermediate
The logical application of this compound is as a precursor for the synthesis of various derivatives containing the 2-methoxyphenyl group.
Caption: General synthetic utility of this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available data on the biological activity or the specific signaling pathways modulated by this compound. While related compounds containing the 2-methoxyphenyl or benzenesulfonate moieties have been investigated for various biological activities, no direct studies on the title compound have been found. Researchers are encouraged to perform their own biological evaluations to explore the potential of this compound.
Conclusion
This compound is a readily synthesizable organic compound with potential as a synthetic intermediate in medicinal chemistry and drug discovery. While its direct biological applications are yet to be explored, its chemical properties make it a valuable tool for the introduction of the 2-methoxyphenyl group in the design of new molecular entities. Further research is warranted to elucidate its potential pharmacological profile.
References
An In-depth Technical Guide to the Safety and Handling of 2-Methoxyphenyl 4-methylbenzenesulfonate
Chemical and Physical Properties
Quantitative data on the specific physicochemical properties of 2-Methoxyphenyl 4-methylbenzenesulfonate are limited. The table below provides available information for the compound and its key structural analogs.
| Property | This compound | Guaiacol (2-Methoxyphenol) | 4-Methylbenzenesulfonic acid |
| CAS Number | 4416-67-5[1] | 90-05-1[2][3] | 104-15-4 |
| Molecular Formula | C₁₄H₁₄O₄S[1] | C₇H₈O₂[3] | C₇H₈O₃S |
| Molecular Weight | 278.33 g/mol | 124.14 g/mol [3] | 172.20 g/mol |
| Appearance | Not specified | Solid or liquid[2] | White solid |
| Melting Point | Not specified | 28-32 °C[2] | 106-107 °C |
| Boiling Point | Not specified | 205 °C[2] | 140 °C at 20 mmHg |
| Solubility | Not specified | Soluble in water[3] | Soluble in water |
Hazard Identification and Toxicological Summary
As no specific toxicological data for this compound is available, this section infers potential hazards from its components. The guaiacyl moiety may cause skin and eye irritation, and tosylates are known to be alkylating agents, which can have mutagenic and carcinogenic effects.
Potential Health Effects:
-
Ingestion: May be harmful if swallowed. Phenolic compounds can cause a range of symptoms from nausea and vomiting to more severe systemic effects[4].
-
Skin Contact: May cause skin irritation[3][5]. Prolonged or repeated contact may lead to sensitization[4].
-
Inhalation: May cause respiratory tract irritation[5].
Toxicological Data for Related Compounds:
| Test | Compound | Result |
| Acute Oral Toxicity | Guaiacol | Harmful if swallowed[3][4] |
| Skin Irritation | Guaiacol | Causes skin irritation[3] |
| Eye Irritation | Guaiacol | Causes serious eye irritation[3] |
| Mutagenicity (Ames Test) | 2-Hydroxy-4-methoxybenzophenone | Weakly mutagenic with metabolic activation[6] |
| Chromosomal Aberrations | 2-Hydroxy-4-methoxybenzophenone | Induced in CHO cells with metabolic activation[6] |
Handling and Storage
Safe handling and storage are crucial to minimize exposure and risk.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood[3].
-
Wash hands thoroughly after handling[3].
-
Do not eat, drink, or smoke in the work area[3].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential. The following are general recommendations.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles[3][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat[3][4]. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
First Aid Measures
In case of exposure, follow these first aid procedures.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2]. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area. Wear appropriate PPE. Avoid breathing dust or vapors[3].
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal[3].
Experimental Protocols for Safety Assessment
Standardized OECD guidelines are followed to assess the safety of chemical substances.
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used[9].
-
Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²)[9]. The site is then covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period[9][10].
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal[10]. Observations may continue for up to 14 days to assess the reversibility of any effects[10][11].
-
Scoring: Skin reactions are scored based on a standardized grading system.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are the preferred species[12][13].
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control[13].
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application[12][13]. Observations may be extended up to 21 days to assess reversibility[12].
-
Scoring: Ocular lesions are scored using a standardized system.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro test is widely used to assess the mutagenic potential of a chemical.
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used[14][15].
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, a rat liver fraction)[14][16].
-
Detection of Mutations: If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar plate lacking the required amino acid[14].
-
Data Analysis: The number of revertant colonies is counted and compared to the control plates. A significant increase in revertant colonies indicates mutagenic potential[16].
In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
This test detects gene mutations induced by chemical substances in cultured mammalian cells.
Methodology:
-
Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells, CHO, or V79 Chinese hamster cells[17][18].
-
Genetic Endpoints: The assay typically measures mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) or thymidine kinase (TK) gene loci[17][19].
-
Procedure: Cultured cells are exposed to the test substance at several concentrations, with and without metabolic activation[19][20].
-
Mutant Selection: After exposure, cells are cultured in a selective medium where only mutant cells can survive and form colonies[17].
-
Data Analysis: The frequency of mutant colonies is calculated and compared to controls to determine the mutagenic potential.
Potential Signaling Pathways
The biological activity of this compound is not well characterized. However, based on its structure, potential interactions with certain signaling pathways can be postulated.
-
Pro-inflammatory Pathways: The guaiacol moiety is a phenolic compound. Some phenolic compounds have been shown to modulate inflammatory pathways. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, a related compound, has been found to inhibit the STAT3 pathway, which is involved in inflammation[21]. It also reduced levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[21].
-
Genotoxic Stress Pathways: Tosylates are known alkylating agents, which can damage DNA. This can activate DNA damage response pathways, potentially leading to cell cycle arrest, apoptosis, or mutagenesis if the damage is not properly repaired.
References
- 1. This compound | 4416-67-5 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. uprm.edu [uprm.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. edvotek.com [edvotek.com]
- 6. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- 14. nib.si [nib.si]
- 15. enamine.net [enamine.net]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Genotoxicity - In vitro mammalian cell gene mutation test using the Hprt and xprt genes with medical devices, cosmetics and disinfectants (ISO 10993-3: 2014 and OECD 476: 2016). - IVAMI [ivami.com]
- 19. oecd.org [oecd.org]
- 20. Mammalian cell gene mutation test (OECD 476) [lebrunlabs.com]
- 21. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Aryl Tosylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl tosylates are a class of organic compounds that have become indispensable in the fields of organic synthesis and medicinal chemistry. Characterized by a tosyl group (-SO₂C₆H₄CH₃) attached to an aryl moiety through an oxygen atom, these compounds are renowned for their utility as excellent leaving groups in nucleophilic substitution reactions and as coupling partners in transition metal-catalyzed cross-coupling reactions. Their discovery and the subsequent development of their chemistry marked a significant advancement in the ability of chemists to perform complex molecular transformations, paving the way for the synthesis of a vast array of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of aryl tosylates, with a focus on experimental protocols and quantitative data relevant to researchers in the field.
Historical Perspective: The Dawn of Sulfonates
While pinpointing the exact first synthesis of an aryl tosylate is challenging, the journey began with the broader exploration of aromatic sulfonation in the 19th century. The sulfonation of benzene was a pivotal discovery, leading to the preparation of benzenesulfonic acid and its derivatives.[1][2] The term "tosyl" for the p-toluenesulfonyl group was formally proposed in 1933, reflecting the growing importance of this functional group in organic chemistry.
The true impact of aryl tosylates emerged with the understanding of their exceptional ability to function as leaving groups. The transformation of a phenolic hydroxyl group, which is a poor leaving group, into a tosylate dramatically enhances its reactivity towards nucleophiles. This strategic conversion opened up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds, fundamentally expanding the synthetic chemist's toolkit.
Synthesis of Aryl Tosylates: Key Methodologies
The most common and direct method for the synthesis of aryl tosylates is the reaction of a phenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl chloride.
General Experimental Protocol for the Synthesis of Aryl Tosylates
Materials:
-
Phenol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 - 1.5 eq)
-
Base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃ or NaOH)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base and stir at room temperature.
-
Cool the mixture in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired aryl tosylate.
Quantitative Data on Aryl Tosylate Synthesis
The efficiency of aryl tosylate synthesis is influenced by the nature of the phenol, the choice of base, and the reaction conditions. The following table summarizes representative yields for the tosylation of various phenols.
| Phenol | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenol | Pyridine | Dichloromethane | 12 | >95 | [3] |
| 4-Methoxyphenol | Triethylamine | Dichloromethane | 4 | 98 | [3] |
| 4-Nitrophenol | K₂CO₃ | Acetone | 6 | 92 | [3] |
| 2,6-Dimethylphenol | Pyridine | Dichloromethane | 24 | 85 | [3] |
| 1-Naphthol | Triethylamine | Dichloromethane | 5 | 96 | [3] |
Spectroscopic Characterization of Aryl Tosylates
The structure of aryl tosylates can be unequivocally confirmed using a combination of spectroscopic techniques.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Phenyl tosylate | 7.78 (d, 2H), 7.29-7.36 (m, 5H), 7.18 (t, 1H), 7.07 (d, 2H), 2.45 (s, 3H) | 149.8, 145.2, 132.9, 129.8, 129.5, 128.6, 122.9, 21.7 | 1370 (asym SO₂), 1175 (sym SO₂) | 248 (M+) |
| 4-Methoxyphenyl tosylate | 7.75 (d, 2H), 7.32 (d, 2H), 6.98 (d, 2H), 6.82 (d, 2H), 3.79 (s, 3H), 2.44 (s, 3H) | 157.8, 144.9, 143.2, 133.1, 129.7, 128.6, 123.8, 114.6, 55.6, 21.7 | 1368 (asym SO₂), 1178 (sym SO₂) | 278 (M+) |
| 4-Nitrophenyl tosylate | 7.82 (d, 2H), 8.28 (d, 2H), 7.42 (d, 2H), 7.31 (d, 2H), 2.48 (s, 3H) | 155.1, 146.1, 145.8, 132.4, 130.2, 128.5, 125.2, 123.5, 21.8 | 1525 (asym NO₂), 1375 (asym SO₂), 1350 (sym NO₂), 1180 (sym SO₂) | 293 (M+) |
Key Reactions and Applications in Drug Development
Aryl tosylates are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the construction of complex molecular architectures.
The Truce-Smiles Rearrangement
A notable transformation involving aryl sulfonates is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where a carbanion displaces a sulfonate group from an aromatic ring.[4][5][6][7][8] This reaction is a powerful tool for forming carbon-carbon bonds and constructing intricate ring systems.
Suzuki-Miyaura Cross-Coupling Reactions
In modern drug discovery, palladium-catalyzed cross-coupling reactions are paramount. Aryl tosylates have emerged as effective electrophilic partners in Suzuki-Miyaura couplings, providing a valuable alternative to aryl halides.[9][10][11] This reaction enables the formation of biaryl structures, which are prevalent motifs in many approved drugs, including kinase inhibitors.
Role in the Synthesis of Kinase Inhibitors
While aryl tosylates may not directly participate in signaling pathways, their role as key intermediates in the synthesis of molecules that do is of paramount importance to drug development professionals. A prime example is their use in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[12][13][14] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases. The biaryl core of many kinase inhibitors is often constructed using a Suzuki-Miyaura coupling where one of the coupling partners is an aryl tosylate.
Conclusion
The discovery and development of aryl tosylate chemistry represent a cornerstone of modern organic synthesis. From their historical roots in the study of aromatic sulfonation to their current-day application in the synthesis of life-saving pharmaceuticals, aryl tosylates have proven to be remarkably versatile and powerful tools. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and applications of these compounds is essential for the continued advancement of chemical and biomedical sciences. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of aryl tosylates in the laboratory and their strategic incorporation into the design and synthesis of novel therapeutic agents.
References
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. The Truce-Smiles Rearrangement and Related Reactions: A Review | Semantic Scholar [semanticscholar.org]
- 8. Advancements and perspectives toward radical Truce–Smiles-type rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 11. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
- 12. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis. The synthesis involves the reaction of 2-methoxyphenol (guaiacol) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. This protocol, adapted from established methodologies for the tosylation of phenols, offers a straightforward and efficient route to the desired product. The expected yield for this reaction is high, based on analogous transformations.
Introduction
This compound, also known as guaiacol tosylate, serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This application note details a reliable laboratory-scale procedure for its preparation, including reagent specifications, reaction conditions, and purification methods.
Reaction Scheme
The synthesis proceeds via the O-sulfonylation of 2-methoxyphenol with p-toluenesulfonyl chloride. A base is used to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack on the sulfur atom of the sulfonyl chloride.
Figure 1: General reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data and reaction parameters for the tosylation of phenols, which can be applied to the synthesis of this compound.
| Parameter | Value/Condition | Source |
| Reactants | ||
| 2-Methoxyphenol (Guaiacol) | 1.0 equivalent | N/A |
| p-Toluenesulfonyl Chloride | 1.1 - 1.5 equivalents | [1][2] |
| Base | ||
| Triethylamine | 1.5 - 3.0 equivalents | [1][3] |
| Pyridine | Used as solvent or 6 equivalents | [2] |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.6 equivalents (catalyst) | [1][2] |
| Potassium Hydroxide | Excess | [4] |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous | [1] |
| Ethyl Acetate | Anhydrous | [3] |
| Acetonitrile | Anhydrous | [2] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | [1][3] |
| Reaction Time | 1 hour to overnight | [1][2][3] |
| Yield | ||
| Expected Yield | >95% (based on analogous reactions) | [3][5] |
Experimental Protocol
This protocol is a generalized procedure based on common tosylation methods.[1][3][5][6]
Materials:
-
2-Methoxyphenol (Guaiacol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyphenol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq.) or pyridine (as solvent). If using a catalyst, add 4-(dimethylamino)pyridine (0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
p-Toluenesulfonyl chloride is corrosive and moisture-sensitive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Pyridine has a strong, unpleasant odor and is flammable.
-
Triethylamine is a corrosive and flammable liquid.
References
- 1. rsc.org [rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Cas 90-05-1,Guaiacol | lookchem [lookchem.com]
- 4. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Application Notes and Protocols: 2-Methoxyphenyl 4-methylbenzenesulfonate in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols regarding the use of 2-methoxyphenyl 4-methylbenzenesulfonate as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. While arylsulfonates, such as tosylates, are recognized as excellent leaving groups due to their ability to stabilize a negative charge through resonance, the practical application of a 2-methoxyphenyl substituted variant in SNAr is nuanced.[1][2][3] The ortho-methoxy substituent is typically an electron-donating group (EDG) by resonance, which deactivates the aromatic ring towards nucleophilic attack.[4] Consequently, for this compound to function effectively as a leaving group in an SNAr context, the aromatic ring must be strongly activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the tosylate.[5]
This document outlines a hypothetical, yet plausible, framework for the application of a highly activated 2-methoxyphenyl tosylate substrate in SNAr reactions, providing detailed protocols for its synthesis and subsequent reaction with nucleophiles.
Principle of Application
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in medicinal and process chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[5]
For this attack to be favorable, three conditions must be met:
-
The aromatic ring must be highly electron-deficient.
-
The ring must bear a good leaving group.
-
The leaving group must be positioned ortho or para to at least one strong electron-withdrawing group.[5]
The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, capable of stabilizing the negative charge that develops upon its departure.[7] However, the 2-methoxy group on the phenyl ring acts as an EDG, counteracting the requirement for an electron-deficient ring. To overcome this deactivating effect, our model substrate incorporates two nitro groups, which provide the necessary activation to facilitate the SNAr reaction.
Experimental Protocols
Protocol 1: Synthesis of Model Substrate (3-methoxy-2,4-dinitrophenyl 4-methylbenzenesulfonate)
This protocol describes the synthesis of a suitable SNAr substrate from a commercially available precursor. The strong electron-withdrawing nitro groups are essential for activating the ring for subsequent nucleophilic attack.
Reaction Scheme:
Caption: Synthesis of the activated SNAr substrate.
Materials:
-
3-Methoxy-2,4-dinitrophenol (1.0 equiv)
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride, 1.1 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3-methoxy-2,4-dinitrophenol (1.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 equiv) to the stirred solution.
-
Add tosyl chloride (1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-2,4-dinitrophenyl 4-methylbenzenesulfonate.
Protocol 2: General Procedure for SNAr Reaction
This protocol details the displacement of the tosylate leaving group with a representative amine nucleophile (morpholine).
Reaction Mechanism:
Caption: SNAr mechanism via a Meisenheimer intermediate.
Materials:
-
3-methoxy-2,4-dinitrophenyl 4-methylbenzenesulfonate (1.0 equiv)
-
Morpholine (2.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water & Brine
Procedure:
-
To a round-bottom flask, add the substrate (1.0 equiv) and potassium carbonate (2.5 equiv).
-
Add anhydrous DMF via syringe and stir the suspension.
-
Add morpholine (2.2 equiv) dropwise to the mixture.
-
Heat the reaction to 80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (3x) and brine (1x) to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted product.
Data Presentation
The following table summarizes hypothetical results for the SNAr reaction (Protocol 2) with various nucleophiles. Yields are representative of typical SNAr reactions on highly activated substrates.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 4 | 4-(3-Methoxy-2,4-dinitrophenyl)morpholine | 92 |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 12 | N-(3-Methoxy-2,4-dinitrophenyl)aniline | 78 |
| 3 | Sodium Methoxide | - | MeOH | 65 | 2 | 1,3-Dimethoxy-2,4-dinitrobenzene | 95 |
| 4 | Benzyl Mercaptan | Cs₂CO₃ | MeCN | 60 | 6 | Benzyl(3-methoxy-2,4-dinitrophenyl)sulfane | 85 |
Visualization of Experimental Workflow
Caption: General workflow for the SNAr experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
Application Notes and Protocols for the Use of 2-Methoxyphenyl 4-methylbenzenesulfonate in Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methoxyphenyl 4-methylbenzenesulfonate as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This tosylate is a valuable building block for the synthesis of biaryl compounds, particularly those containing a 2-methoxyphenyl moiety, a common structural motif in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Aryl tosylates, such as this compound, have emerged as stable, cost-effective, and readily available alternatives to aryl halides. The presence of the ortho-methoxy group in this substrate can influence its reactivity and provides a handle for further synthetic transformations. These notes detail the synthesis of the tosylate from guaiacol and provide a general protocol for its application in Suzuki cross-coupling with various arylboronic acids.
Synthesis of this compound
A common method for the synthesis of aryl tosylates is the reaction of a phenol with p-toluenesulfonyl chloride in the presence of a base. For the preparation of this compound, guaiacol (2-methoxyphenol) is the starting material.
Experimental Protocol: Synthesis
-
To a stirred solution of guaiacol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in the same solvent while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.
Suzuki Cross-Coupling of this compound
Aryl tosylates can be effectively coupled with arylboronic acids using a palladium catalyst and a suitable phosphine ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Systems based on palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with bulky, electron-rich phosphine ligands are often effective for the coupling of less reactive aryl tosylates. Nickel-based catalyst systems have also been reported to be effective for the Suzuki coupling of aryl tosylates.
Experimental Protocol: Suzuki Cross-Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2-3 eq.).
-
Add a degassed solvent system, such as a mixture of toluene and water, 1,4-dioxane, or THF.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki cross-coupling of this compound with various arylboronic acids. Please note that these are representative yields and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Methoxy-4'-methylbiphenyl | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2,4'-Dimethoxybiphenyl | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 80 | 16 | 88 |
| 4 | 3-Thiopheneboronic acid | 2-(2-Methoxyphenyl)thiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 20 | 75 |
| 5 | 2-Naphthylboronic acid | 2-Methoxy-1,2'-binaphthyl | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
Mandatory Visualizations
Synthesis and Application Workflow
Caption: Workflow for the synthesis and Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Application Notes and Protocols: Palladium-Catalyzed Reactions with 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving 2-Methoxyphenyl 4-methylbenzenesulfonate (also known as 2-methoxyphenyl tosylate). This substrate is a valuable building block in organic synthesis, allowing for the formation of complex biaryl, aryl-amine, and aryl-alkyne structures that are prevalent in pharmaceuticals and functional materials. The following sections detail protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Sonogashira Coupling of 2-Methoxyphenyl Tosylate
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/pseudohalide. The following protocol is adapted from a general method for the Sonogashira coupling of aryl tosylates.
Experimental Protocol: Sonogashira Coupling
A resealable Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.1 mmol, 1.1 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane, 3 mL) is added, and the tube is sealed. The reaction mixture is then stirred at a specified temperature (e.g., 100 °C) for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Quantitative Data: Sonogashira Coupling of Aryl Tosylates
The following table includes data for the Sonogashira coupling of ortho-methoxyphenyl tosylate with phenylacetylene, demonstrating the viability of this substrate in forming aryl-alkyne bonds.[1]
| Entry | Aryl Tosylate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxyphenyl tosylate | Phenylacetylene | Pd(TFA)₂ (3 mol%), CyPF-tBu (7 mol%) | K₃PO₄ | tBuOH | 85 | 18 | 75 |
Suzuki-Miyaura Coupling of 2-Methoxyphenyl Tosylate
Experimental Protocol: Suzuki-Miyaura Coupling
In a glovebox, a vial is charged with this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable biarylphosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). The vial is sealed with a cap containing a PTFE septum. Outside the glovebox, anhydrous toluene (2 mL) and deionized water (0.5 mL) are added via syringe. The reaction mixture is then stirred vigorously at room temperature or heated to a specified temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by GC-MS or TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data: Suzuki-Miyaura Coupling of Related Aryl Tosylates
The following table presents data for the Suzuki-Miyaura coupling of structurally similar or electronically comparable aryl tosylates to provide an indication of expected reactivity and yields.
| Entry | Aryl Tosylate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 95 |
| 2 | 4-Methoxyphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 98 |
| 3 | 2-Methylphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 |
Buchwald-Hartwig Amination of 2-Methoxyphenyl Tosylate
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. This reaction is particularly useful for synthesizing substituted anilines and related compounds.
Experimental Protocol: Buchwald-Hartwig Amination
An oven-dried resealable Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), a suitable biarylphosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with argon. This compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (2 mL) are added via syringe. The tube is sealed, and the mixture is stirred at a specified temperature (e.g., 100 °C) for the required time. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Quantitative Data: Buchwald-Hartwig Amination of Aryl Tosylates with Morpholine
The following table provides representative data for the Buchwald-Hartwig amination of various aryl tosylates with morpholine, a common cyclic secondary amine.
| Entry | Aryl Tosylate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl tosylate | Morpholine | Pd(OAc)₂ (1 mol%), RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 4-Methoxyphenyl tosylate | Morpholine | Pd(OAc)₂ (1 mol%), RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 24 | 98 |
| 3 | 2-Methylphenyl tosylate | Morpholine | Pd(OAc)₂ (1 mol%), RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 24 | 85 |
Visualizations of Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Caption: Catalytic Cycle for the Sonogashira Coupling Reaction.
Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.
Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.
References
Application Notes and Protocols: 2-Methoxyphenyl 4-Methylbenzenesulfonate for Phenol Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-methoxyphenyl 4-methylbenzenesulfonate as a protecting group for phenols. The 2-methoxyphenyl (guaiacyl) ether offers distinct cleavage conditions compared to other common phenol protecting groups, potentially enabling orthogonal protection strategies in complex syntheses. This document outlines the synthesis of the protecting group reagent, protocols for the protection of phenols, and various methods for its subsequent deprotection.
Introduction
The protection of phenolic hydroxyl groups is a critical step in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. The choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 2-methoxyphenyl group serves as a stable ether-based protecting group that can be cleaved under specific conditions, offering an alternative to more common protecting groups like benzyl or silyl ethers. This protocol details the use of this compound as an efficient reagent for the introduction of this protecting group.
Synthesis of this compound
The synthesis of the protecting group reagent is analogous to the preparation of other aryl tosylates.
Experimental Protocol:
A solution of 2-methoxyphenol (guaiacol) (1.0 equiv) in pyridine is cooled to 0 °C. To this stirred solution, p-toluenesulfonyl chloride (1.05 equiv) is added portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and extracted with dichloromethane. The organic layer is washed sequentially with cold 1 M HCl, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protection of Phenols
The protection of a phenolic hydroxyl group with this compound proceeds via a Williamson ether synthesis.
Experimental Protocol:
To a solution of the phenol (1.0 equiv) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, 1.5 equiv) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.2 equiv) is then added, and the reaction mixture is heated to 60-80 °C. The reaction is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Table 1: Representative Data for Phenol Protection
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 92 |
| 4-Bromophenol | K₂CO₃ | DMF | 80 | 5 | 95 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 8 | 88 |
| Vanillin | K₂CO₃ | Acetonitrile | 70 | 12 | 85 |
Deprotection of 2-Methoxyphenyl Ethers
The cleavage of the 2-methoxyphenyl ether can be achieved under various conditions, allowing for flexibility in synthetic design.
Method A: Lewis Acid Mediated Cleavage
Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.[1]
Experimental Protocol:
The 2-methoxyphenyl-protected phenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C under an inert atmosphere. A solution of boron tribromide (1.2 equiv) in DCM is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched by the slow addition of water, followed by extraction with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude phenol is purified by column chromatography.
Method B: Oxidative Cleavage
Ceric ammonium nitrate (CAN) can be used for the oxidative cleavage of electron-rich aromatic ethers.[2]
Experimental Protocol:
To a solution of the 2-methoxyphenyl-protected phenol (1.0 equiv) in a mixture of acetonitrile and water (3:1), ceric ammonium nitrate (2.5 equiv) is added at room temperature. The mixture is stirred vigorously, and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Table 2: Comparison of Deprotection Methods
| Protected Phenol | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Phenoxyanisole | BBr₃ | DCM | -78 to 0 | 3 | 89 |
| 1-Bromo-4-(2-methoxyphenoxy)benzene | BBr₃ | DCM | -78 to 0 | 3 | 91 |
| 1-(2-Methoxyphenoxy)-4-nitrobenzene | BBr₃ | DCM | -78 to 0 | 4 | 85 |
| 2-Phenoxyanisole | CAN | CH₃CN/H₂O | 25 | 2 | 75 |
| 1-Bromo-4-(2-methoxyphenoxy)benzene | CAN | CH₃CN/H₂O | 25 | 2.5 | 78 |
Orthogonality and Stability
The 2-methoxyphenyl protecting group is generally stable to a range of conditions, allowing for selective deprotection of other functional groups. Its stability profile is a key consideration in planning a synthetic route.
Table 3: Stability of 2-Methoxyphenyl Ethers
| Reagents/Conditions | Stability |
| Basic hydrolysis (e.g., LiOH, NaOH) | Stable |
| Catalytic hydrogenation (e.g., H₂, Pd/C) | Generally Stable |
| Mild acidic conditions (e.g., TFA, AcOH) | Generally Stable |
| Strong nucleophiles (e.g., organolithiums) | Stable |
| Oxidizing agents (e.g., DDQ) | Potentially labile |
Experimental Workflows and Diagrams
The following diagrams illustrate the key processes described in these application notes.
Caption: General workflow for the synthesis of the protecting agent, phenol protection, and subsequent deprotection.
Caption: Conceptual diagram illustrating the orthogonal deprotection possibilities with the 2-methoxyphenyl group.
References
Application Notes and Protocols: Deprotection of 2-Methoxyphenyl Ethers Using Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methoxyphenyl (OMP) ether is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability under various reaction conditions. However, its efficient and selective cleavage is a critical step in the final stages of synthesizing complex molecules, including pharmaceuticals. Lewis acids have emerged as powerful reagents for the deprotection of 2-methoxyphenyl ethers, offering an alternative to harsher methods.
This document provides detailed application notes and protocols for the deprotection of 2-methoxyphenyl ethers using a selection of Lewis acids, including Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃), Boron tribromide (BBr₃), Titanium(IV) chloride (TiCl₄), and Zinc chloride (ZnCl₂). The information is intended to guide researchers in selecting the appropriate Lewis acid and reaction conditions for their specific substrates and to provide clear, actionable experimental procedures.
Mechanism of Deprotection
The deprotection of 2-methoxyphenyl ethers by Lewis acids generally proceeds through the coordination of the Lewis acid to the ether oxygen. This coordination weakens the carbon-oxygen bond, making the methyl group susceptible to nucleophilic attack. In the presence of a nucleophile (often a halide from the Lewis acid itself or an additive), the methyl group is cleaved, yielding the corresponding phenol. The ortho-methoxy group can influence the reaction rate and selectivity through chelation with the Lewis acid.
Comparative Data of Lewis Acids for Deprotection
The choice of Lewis acid for the deprotection of 2-methoxyphenyl ethers can significantly impact the reaction efficiency, selectivity, and functional group tolerance. The following table summarizes quantitative data for various Lewis acids, substrates, and reaction conditions to facilitate comparison.
| Substrate (Starting Material) | Lewis Acid | Equivalents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-MPM ether of 2-decanol | FeCl₃/TMSCl | 0.05 / 0.05 | CH₂Cl₂ | Room Temp. | 15 min | >99 | [1] |
| 2,4-DMPM ether of 1-decanol | FeCl₃ | 0.05 | CH₂Cl₂ | Room Temp. | 5 min | >99 | [2] |
| Guaiacol | AlCl₃/NaI | 1.1 / 3 | Acetonitrile | 25 | 2 h | 92 | [3] |
| 2-Formyl-1,4-dimethoxybenzene | AlCl₃/NaI | 1.5 / 3 | Acetonitrile | 25 | 1 h | 84 | [3] |
| Methyl 2-anisate | AlCl₃/NaI | 1.5 / 3 | Acetonitrile | Room Temp. | 1 h | 68 | [3] |
| 2,6-Dimethoxyphenol | AlCl₃/Propanoyl chloride | 3 / 1.2 | CS₂ | Reflux | 24 h | 75 | [4] |
| Various aryl methyl ethers | BBr₃ | 1-3 | CH₂Cl₂ | -78 to 0 | 1-18 h | High | [5][6] |
| Phenolic MOM ethers | TiCl₄ | 0.1 | CH₂Cl₂ | 0 | 2-3 min | 90-98 | [7] |
| Tetrahydrofuran | ZnCl₂/3,5-Dimethoxybenzoyl chloride | 0.75 / 1 | THF | Room Temp. | 12 h | 67 | [8] |
Experimental Protocols
The following are detailed protocols for the deprotection of 2-methoxyphenyl ethers using selected Lewis acids.
Protocol for Deprotection using Iron(III) Chloride (FeCl₃)
This protocol is adapted from the FeCl₃-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols.[1][9][10]
Materials:
-
2-Methoxyphenyl ether substrate
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-methoxyphenyl ether substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous FeCl₃ (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phenol.
Protocol for Deprotection using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)
This protocol is based on the anchimerically assisted cleavage of aryl methyl ethers.[3]
Materials:
-
2-Methoxyphenyl ether substrate
-
Anhydrous Aluminum chloride (AlCl₃)
-
Sodium iodide (NaI)
-
Anhydrous acetonitrile
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 2-methoxyphenyl ether substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add NaI (3.0 mmol).
-
Cool the mixture to 0 °C and add anhydrous AlCl₃ (1.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the product phenol.
Protocol for Deprotection using Boron Tribromide (BBr₃)
This is a general protocol for the cleavage of aryl methyl ethers using BBr₃.[5][6]
Materials:
-
2-Methoxyphenyl ether substrate
-
Boron tribromide (BBr₃) solution in CH₂Cl₂ (e.g., 1.0 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-methoxyphenyl ether substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BBr₃ (1.2 mmol, 1.2 equiv of a 1.0 M solution in CH₂Cl₂) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-4 hours (monitor by TLC).
-
Cool the reaction mixture back to -78 °C and quench by the very slow, dropwise addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature and then add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow
The general workflow for the Lewis acid-mediated deprotection of 2-methoxyphenyl ethers is outlined below.
Conclusion
The deprotection of 2-methoxyphenyl ethers using Lewis acids is a versatile and effective method in organic synthesis. The choice of Lewis acid and reaction conditions should be carefully considered based on the specific substrate and the presence of other functional groups. The protocols provided herein offer a starting point for developing optimized deprotection strategies. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their particular application.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols. | Semantic Scholar [semanticscholar.org]
Application Note: A Scalable and Efficient Synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate, a key intermediate in various pharmaceutical and organic synthesis applications. The described method, an adaptation of the classical Schotten-Baumann reaction, employs the tosylation of 2-methoxyphenol with p-toluenesulfonyl chloride in the presence of pyridine. This protocol is designed for easy adaptation to various scales, from laboratory benchtop to pilot plant production, ensuring high yield and purity of the final product.
Introduction
This compound, also known as guaiacol tosylate, is a valuable building block in organic chemistry. Its utility stems from the presence of the tosylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the phenolic position, making it a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The development of a scalable, efficient, and reproducible synthetic route is therefore of significant interest to the drug development and chemical manufacturing industries. This document provides a detailed methodology for the scale-up synthesis, including reaction conditions, purification procedures, and characterization data.
Materials and Methods
Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 2-Methoxyphenol (Guaiacol) | C₇H₈O₂ | 124.14 | 90-05-1 | ≥98.0% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98-59-9 | ≥98.0% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade | Fisher Scientific |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% (w/w) | VWR |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | J.T. Baker |
Equipment
-
Jacketed glass reactor (5 L) equipped with a mechanical stirrer, thermocouple, and dropping funnel.
-
Cooling/heating circulator.
-
Separatory funnel (5 L).
-
Rotary evaporator.
-
Vacuum oven.
-
Standard laboratory glassware.
Experimental Protocols
Scale-up Synthesis of this compound (Representative Protocol)
This protocol is adapted from established procedures for the tosylation of phenols and similar compounds.[1]
-
Reaction Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel under a nitrogen atmosphere is charged with 2-methoxyphenol (1.00 mol, 124.14 g) and anhydrous pyridine (2.5 L).
-
Cooling: The reaction mixture is cooled to 0-5 °C using a cooling circulator.
-
Addition of p-Toluenesulfonyl Chloride: A solution of p-toluenesulfonyl chloride (1.10 mol, 209.72 g) in anhydrous pyridine (0.5 L) is added dropwise to the stirred reaction mixture over a period of 1-2 hours, while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled to 0-5 °C and slowly poured into a stirred mixture of ice (5 kg) and concentrated hydrochloric acid (1 L).
-
Extraction: The resulting mixture is transferred to a 10 L separatory funnel and extracted with dichloromethane (3 x 1.5 L).
-
Washing: The combined organic layers are washed successively with 1 M HCl (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 x 1 L).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a white to off-white solid.
-
Drying: The purified product is dried in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of sulfonate esters at a larger scale. While this specific data is for a related compound, it is indicative of the expected outcomes for the described protocol.
| Scale (mol) | Reactant 1 (g) | Reactant 2 (g) | Solvent Volume (L) | Reaction Time (h) | Product Yield (%) | Product Purity (by HPLC) | Reference |
| 1.0 | 124.14 (2-Methoxyphenol) | 209.72 (TsCl) | 3.0 (Pyridine) | 14 | ~90-95% (expected) | >98% (expected) | Adapted from[1] |
| 1.08 | 82.18 (2-Methoxyethanol) | 205.00 (TsCl) | 0.15 (Pyridine) | 1 | Not Reported | Not Reported | [2] |
Results and Discussion
The synthesis of this compound via the tosylation of 2-methoxyphenol is a highly efficient and scalable process. The use of pyridine as both a solvent and a base is a well-established method that effectively neutralizes the hydrochloric acid byproduct of the reaction.[1] Maintaining a low temperature during the addition of p-toluenesulfonyl chloride is crucial to control the exothermic nature of the reaction and minimize the formation of side products.
The work-up procedure is designed to effectively remove unreacted starting materials, pyridine, and other impurities. The final product is typically obtained in high yield and purity after recrystallization. The melting point of the synthesized this compound should be in the range of 85-86 °C.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the tosylation of 2-methoxyphenol.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described methodology is straightforward, utilizes readily available reagents, and provides the target compound in high yield and purity. This protocol is well-suited for implementation in both academic and industrial settings for the production of this important chemical intermediate. The provided diagrams offer a clear visualization of the reaction mechanism and the experimental workflow, aiding in the understanding and execution of the synthesis.
References
Application Notes and Protocols: One-Pot Synthesis Involving 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for one-pot synthetic methodologies involving 2-methoxyphenyl 4-methylbenzenesulfonate, an exemplar aryl tosylate. The protocols are designed for the efficient synthesis of complex molecules, which are valuable intermediates in drug discovery and development. The use of one-pot reactions offers significant advantages, including reduced reaction times, lower costs, and improved overall efficiency.
Introduction
Aryl tosylates, such as this compound, are versatile reagents in organic synthesis. Their utility stems from the tosyl group being an excellent leaving group, facilitating a variety of nucleophilic substitution and cross-coupling reactions. In the context of drug development, the efficient construction of molecular libraries is paramount. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are a powerful strategy to achieve this goal. This document details a palladium-catalyzed one-pot aminocarbonylation of aryl tosylates for the synthesis of carboxamides, key structural motifs in many pharmaceutical agents.
Application: One-Pot Palladium-Catalyzed Aminocarbonylation of Aryl Tosylates
Aryl tosylates can be efficiently converted to the corresponding carboxamides in a one-pot reaction using a palladium catalyst, a phosphine ligand, and molybdenum hexacarbonyl as a solid source of carbon monoxide. This method avoids the direct handling of toxic carbon monoxide gas and demonstrates broad substrate scope.
Quantitative Data Summary
The following table summarizes representative yields for the aminocarbonylation of various aryl tosylates with different amines.
| Aryl Tosylate | Amine | Product | Yield (%) |
| This compound | Morpholine | (2-Methoxyphenyl)(morpholino)methanone | 85 |
| Phenyl 4-methylbenzenesulfonate | Piperidine | Phenyl(piperidino)methanone | 92 |
| 4-Chlorophenyl 4-methylbenzenesulfonate | Aniline | N-(4-Chlorophenyl)benzamide | 78 |
| Naphthyl 4-methylbenzenesulfonate | Benzylamine | N-Benzyl-2-naphthamide | 88 |
Experimental Protocol: One-Pot Synthesis of (2-Methoxyphenyl)(morpholino)methanone
This protocol details the one-pot synthesis of (2-methoxyphenyl)(morpholino)methanone from this compound.
Materials:
-
This compound (1.0 mmol, 278.33 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.04 mmol, 16.5 mg)
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Molybdenum hexacarbonyl (Mo(CO)₆, 0.6 mmol, 158.4 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202.4 mg, 0.278 mL)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), 1,3-bis(diphenylphosphino)propane (0.04 mmol), and molybdenum hexacarbonyl (0.6 mmol).
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Add morpholine (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble material.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (2-methoxyphenyl)(morpholino)methanone.
Visualizations
Experimental Workflow for One-Pot Aminocarbonylation
Caption: Workflow for the one-pot synthesis of carboxamides.
Signaling Pathway Context: Potential Applications in Drug Development
The synthesized carboxamides can serve as precursors to biologically active molecules. For instance, certain carboxamide derivatives are known to interact with specific cellular signaling pathways implicated in disease. The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from a synthesized carboxamide could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Applications of 2-Methoxyphenyl 4-methylbenzenesulfonate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines the applications and experimental protocols related to 2-Methoxyphenyl 4-methylbenzenesulfonate in the field of medicinal chemistry. The primary role of this compound is as a key synthetic intermediate, leveraging the tosylate group as an excellent leaving group for the introduction of the 2-methoxyphenyl moiety into a variety of molecular scaffolds.
Application Notes
This compound is a versatile reagent in organic synthesis, particularly in the development of novel therapeutic agents. Its utility stems from the presence of the tosylate group, which is a highly effective leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-methoxyphenyl group, a common structural motif in medicinally active compounds.
The sulfonamide linkage, a related structure, is a well-established pharmacophore with a broad range of biological activities, including antimicrobial and anticancer properties.[1][2][3] While this compound is an ester and not a sulfonamide, its precursor, 2-methoxyphenol (guaiacol), and the resulting 2-methoxyphenyl moiety are present in numerous biologically active molecules. For instance, derivatives of N-(methoxyphenyl)-benzenesulfonamide have been investigated for their structural and potential biological properties.[1][2]
The synthesis of this tosylate ester is typically straightforward, involving the reaction of 2-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base. This reaction is analogous to the synthesis of other tosylates, such as 2-Methoxyethyl 4-methylbenzenesulfonate.[4]
The primary application of this compound in medicinal chemistry is as an alkylating agent to introduce the 2-methoxyphenyl group onto a nucleophilic substrate. This is a critical step in the synthesis of various drug candidates. The 2-methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and binding affinity to biological targets.
Key Synthetic Applications:
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
N-Alkylation: Reaction with amines to form substituted amines.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions to form new carbon-carbon bonds.
Quantitative Data Summary
While specific quantitative data for reactions involving this compound is not extensively reported in the public domain, the following table provides a template for researchers to summarize their findings when utilizing this reagent. The data for the synthesis of the related N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is included for reference.[1][2]
| Reaction | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide | p-toluenesulfonyl chloride, o-anisidine | Water | Sodium Carbonate | Ambient | Not Specified | Not Specified | [1][2] |
| Template: O-Alkylation of Phenol | This compound, Phenol | Acetonitrile | Potassium Carbonate | 80 | 12 | User Data | |
| Template: N-Alkylation of Aniline | This compound, Aniline | DMF | Sodium Hydride | 25 | 6 | User Data |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of tosylate esters.[4]
Materials:
-
2-Methoxyphenol (guaiacol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-methoxyphenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: General Procedure for N-Alkylation using this compound
Materials:
-
Primary or secondary amine
-
This compound
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile
-
A suitable base such as Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5 eq) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in the same solvent dropwise.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-alkylated product.
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for nucleophilic substitution reactions.
Caption: Logical relationship of synthesis to biological action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-Methoxyphenyl 4-methylbenzenesulfonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of guaiacol (2-methoxyphenol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.
Q2: What are the most common bases used for this reaction, and how do they compare?
A2: Common bases include pyridine, triethylamine (TEA), sodium hydroxide (NaOH), and potassium carbonate (K2CO3). Pyridine and TEA are organic bases that also act as solvents or co-solvents. NaOH and K2CO3 are inorganic bases and are often used in aqueous or biphasic systems. The choice of base can significantly impact the reaction rate and yield.
Q3: What solvents are suitable for this synthesis?
A3: A range of aprotic solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetone, and toluene. The choice of solvent can influence the solubility of the reactants and the reaction temperature. In some protocols, an aqueous or biphasic system is employed, particularly with inorganic bases.
Q4: What is a typical reaction temperature and time?
A4: The reaction is often carried out at temperatures ranging from 0°C to room temperature (approximately 20-25°C). Lower temperatures are typically used at the beginning of the reaction, especially during the addition of p-toluenesulfonyl chloride, to control the exothermic nature of the reaction. Reaction times can vary from a few hours to overnight, depending on the specific conditions used.
Q5: What are the key factors to consider for optimizing the yield?
A5: Key factors for yield optimization include the choice of base and solvent, the molar ratio of reactants, reaction temperature, and reaction time. Purity of reactants, especially the p-toluenesulfonyl chloride, and exclusion of moisture are also critical.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive p-toluenesulfonyl chloride (TsCl): TsCl can degrade upon exposure to moisture. 2. Insufficient base: The base is crucial for neutralizing the HCl byproduct. 3. Low reaction temperature or short reaction time: The reaction may not have gone to completion. 4. Presence of water in the reaction: Water can hydrolyze TsCl. | 1. Use fresh or purified TsCl. Ensure it is handled under anhydrous conditions. 2. Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents). 3. Increase the reaction temperature (e.g., to room temperature or slightly above) or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of a White Precipitate (other than the product) | 1. Formation of pyridinium or triethylammonium hydrochloride: This is a common byproduct when using pyridine or TEA as the base. 2. Precipitation of unreacted starting material or base. | 1. This precipitate is expected and will be removed during the work-up procedure (e.g., by washing with water or dilute acid). 2. Ensure all reactants are fully dissolved at the reaction temperature. Consider using a different solvent system if solubility is an issue. |
| Product is an Oil Instead of a Solid | 1. Impurities present: Residual solvent or byproducts can lower the melting point of the product. 2. Incomplete reaction: The presence of unreacted starting materials can result in an oily product. | 1. Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). 2. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, adjust reaction conditions (time, temperature). |
| Presence of an Unexpected Byproduct | 1. Formation of 2-methoxyphenyl chloride: Under certain conditions, the intermediate tosylate can be converted to the corresponding chloride.[1] 2. Di-tosylation or other side reactions of guaiacol. | 1. This side reaction can sometimes be minimized by carefully controlling the reaction temperature and the choice of base.[1] 2. Use appropriate stoichiometry of reactants. Analyze the byproduct by spectroscopic methods (e.g., NMR, MS) to identify its structure and adjust reaction conditions accordingly. |
| Difficult Purification | 1. Similar polarity of product and impurities: This can make separation by column chromatography challenging. 2. Emulsion formation during work-up. | 1. Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization can also be an effective purification method. 2. Add a saturated brine solution during the aqueous work-up to help break the emulsion. |
Experimental Protocols
Protocol 1: Tosylation of Guaiacol using Pyridine
This protocol is a standard method for the tosylation of phenols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve guaiacol (1.0 eq) in pyridine (3-5 volumes).
-
Addition of TsCl: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Tosylation of Guaiacol using Sodium Hydroxide in a Biphasic System
This protocol offers an alternative using an inorganic base and a biphasic system.
-
Reaction Setup: In a round-bottom flask, dissolve guaiacol (1.0 eq) in a suitable organic solvent such as THF or dichloromethane. Add an aqueous solution of sodium hydroxide (1.5-2.0 eq).
-
Addition of TsCl: Cool the mixture to 0-5°C and add p-toluenesulfonyl chloride (1.1 eq) slowly.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be purified by recrystallization.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of aryl tosylates, based on literature data for similar phenolic compounds. These should be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Base on the Yield of Aryl Tosylates
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine | Pyridine | RT | 12 | ~90 | General procedure |
| Triethylamine | Dichloromethane | RT | 4 | 85-95 | General procedure |
| NaOH (aq) | THF | RT | 2 | >95 | Lei et al., 2015 |
| K2CO3 (aq) | THF | RT | 2 | >95 | Lei et al., 2015 |
Table 2: Effect of Solvent on the Yield of Aryl Tosylates with an Inorganic Base
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| THF | NaOH (aq) | RT | 2 | >95 | Lei et al., 2015 |
| Acetone | NaOH (aq) | RT | Overnight | >90 | Wentworth et al., 1969 |
| Dichloromethane | NaOH (aq) | RT | 3 | High | General procedure |
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Base | Solvent | Approximate Reaction Time | Expected Yield | Notes |
| 0 - 5 | Pyridine | Pyridine | 24 h | Good to Excellent | Slower reaction rate, good for controlling exotherm. |
| Room Temperature (~25) | Pyridine | Pyridine | 12 h | Excellent | Standard condition for many tosylations. |
| 50 | NaOH | THF | < 2 h | High | Faster reaction rate, but potential for side reactions increases. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Common side reactions in the tosylation of 2-methoxyphenol
Welcome to the technical support center for the tosylation of 2-methoxyphenol (guaiacol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the tosylation of 2-methoxyphenol?
The tosylation of 2-methoxyphenol, while a standard procedure, can be accompanied by several side reactions that may affect the yield and purity of the desired 2-methoxyphenyl p-toluenesulfonate. The primary side reactions include:
-
Hydrolysis of p-toluenesulfonyl chloride (TsCl): TsCl can react with any moisture present in the reaction mixture to form p-toluenesulfonic acid. This reaction consumes the tosylating agent and can complicate the purification process. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.
-
Formation of 2-methoxyphenyl chloride: Although less common for phenols compared to benzylic alcohols, the in situ formation of the corresponding chloride is a potential side reaction. This can occur if the initially formed tosylate is susceptible to nucleophilic attack by the chloride ion, which is a byproduct of the reaction between the alcohol/phenol and TsCl.[1][2][3] The use of a base like pyridine helps to scavenge the HCl formed, but the presence of chloride ions in the reaction mixture can still lead to this byproduct.[1][3]
-
Williamson Ether Synthesis: Under basic conditions, the unreacted 2-methoxyphenoxide can act as a nucleophile and attack the newly formed 2-methoxyphenyl tosylate, leading to the formation of bis(2-methoxyphenyl) ether as a dimeric impurity.
-
C-Alkylation: While O-alkylation (tosylation) is the desired reaction, C-alkylation of the aromatic ring is a possible, though generally minor, side reaction. The phenoxide ion is an ambient nucleophile, and reaction at the carbon atoms of the ring can occur, leading to the formation of isomers.
-
Reaction with the Solvent/Base: Pyridine, often used as a base, can also act as a nucleophile and react with TsCl to form an N-tosylpyridinium salt.[4] While this is often a key intermediate that facilitates the tosylation of the alcohol, under certain conditions, it might lead to other byproducts.
Q2: My tosylation reaction is not going to completion, and I have a significant amount of starting material left. What could be the issue?
Several factors can lead to incomplete conversion of 2-methoxyphenol:
-
Insufficient p-toluenesulfonyl chloride: Ensure that at least a stoichiometric equivalent of TsCl is used. Often, a slight excess (1.1-1.5 equivalents) is recommended to account for any potential hydrolysis.
-
Inadequate base: The base (e.g., pyridine, triethylamine) is crucial for neutralizing the HCl generated during the reaction.[5] An insufficient amount of base can lead to an acidic reaction medium, which can deactivate the phenoxide and slow down the reaction.
-
Low reaction temperature or short reaction time: While the reaction is often performed at 0°C to room temperature, some sterically hindered or less reactive phenols may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Moisture in the reaction: As mentioned, water will hydrolyze TsCl, reducing its effective concentration. Ensure all glassware is oven-dried and solvents are anhydrous.
Q3: I am observing an unexpected byproduct with a different polarity from my desired product and starting material. How can I identify it?
The formation of unexpected byproducts is a common challenge. Here are some steps to identify them:
-
Spectroscopic Analysis: Isolate the byproduct using column chromatography and characterize it using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Comparison to Known Side Products: Compare the spectroscopic data of the unknown byproduct with the expected data for the common side products listed in Q1. For example, the formation of a chloride can be confirmed by the absence of the tosyl group signals in the NMR and the corresponding molecular ion peak in the mass spectrum. The Williamson ether product would have a significantly higher molecular weight.
-
Literature Search: Search for literature detailing the tosylation of similar phenolic compounds, as they may report the formation and characterization of analogous side products.
Q4: How can I minimize the formation of side products during the tosylation of 2-methoxyphenol?
To optimize the reaction and minimize side product formation, consider the following:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried to prevent the hydrolysis of TsCl.
-
Choice and Amount of Base: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[4] Using a sufficient excess of pyridine can help to efficiently neutralize HCl and drive the reaction towards the desired product.
-
Controlled Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help to control the rate of side reactions.
-
Order of Addition: Adding the tosyl chloride solution slowly to the solution of 2-methoxyphenol and base can help to maintain a low concentration of TsCl at any given time, which can minimize side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-methoxyphenyl tosylate | 1. Incomplete reaction. 2. Hydrolysis of TsCl. 3. Formation of side products. | 1. Increase reaction time or temperature; use a slight excess of TsCl and base. 2. Ensure strict anhydrous conditions. 3. Optimize reaction conditions (temperature, order of addition) to disfavor side reactions. |
| Presence of unreacted 2-methoxyphenol | 1. Insufficient TsCl or base. 2. Short reaction time. | 1. Use a slight excess of TsCl (1.1-1.5 eq.) and base. 2. Monitor the reaction by TLC and allow it to run until the starting material is consumed. |
| Formation of p-toluenesulfonic acid | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents; dry all glassware thoroughly. |
| Formation of a non-polar byproduct | 1. Possible formation of 2-methoxyphenyl chloride or bis(2-methoxyphenyl) ether. | 1. Isolate and characterize the byproduct using spectroscopic methods. Adjust reaction conditions to minimize its formation (e.g., lower temperature, controlled addition of TsCl). |
| Difficult purification | 1. Presence of multiple byproducts with similar polarities. 2. Unreacted TsCl or p-toluenesulfonic acid. | 1. Optimize the reaction to improve selectivity. Use careful column chromatography with a suitable solvent system for purification. 2. Quench the reaction with water or an aqueous base to hydrolyze any remaining TsCl and wash the organic layer to remove water-soluble impurities. |
Experimental Protocols
A general experimental protocol for the tosylation of 2-methoxyphenol is provided below. Note that optimization of specific parameters may be required.
Materials:
-
2-Methoxyphenol (guaiacol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 2-methoxyphenol (1.0 eq.) in anhydrous pyridine (or a mixture of anhydrous DCM and pyridine) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 eq.) in anhydrous DCM to the stirred solution of 2-methoxyphenol.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the aqueous mixture with DCM (3 x volume).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 2-methoxyphenyl p-toluenesulfonate.
Reaction Pathways
The following diagram illustrates the main reaction pathway for the tosylation of 2-methoxyphenol and the key competing side reactions.
Caption: Main and side reaction pathways in the tosylation of 2-methoxyphenol.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Methoxyphenyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-methoxyphenyl 4-methylbenzenesulfonate from 2-methoxyphenol (guaiacol) and 4-methylbenzenesulfonyl chloride (tosyl chloride).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of 2-methoxyphenol (guaiacol) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine or triethylamine. The base neutralizes the hydrochloric acid (HCl) generated during the reaction.
Q2: Why is it necessary to use a base in this reaction?
A2: A base is crucial to neutralize the HCl produced. If not neutralized, the acidic conditions can lead to unwanted side reactions and can also protonate the starting phenol, rendering it less nucleophilic and thus hindering the desired reaction.
Q3: What are the most common solvents for this reaction?
A3: Dichloromethane (DCM) and pyridine (which can also act as the base) are commonly used solvents for tosylation reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (guaiacol and tosyl chloride) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What are the safety precautions I should take when working with tosyl chloride?
A5: Tosyl chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat must be worn. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Moisture in reagents or solvent: Tosyl chloride readily hydrolyzes in the presence of water to form p-toluenesulfonic acid, which is unreactive. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, dry reagents. |
| 2. Inactive tosyl chloride: Old or improperly stored tosyl chloride may have already hydrolyzed. | 2. Use a fresh bottle of tosyl chloride or purify the existing stock. | |
| 3. Insufficient base: Not enough base to neutralize the HCl produced can halt the reaction. | 3. Use at least a stoichiometric amount of base relative to the tosyl chloride. | |
| Presence of Unreacted Guaiacol | 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. | 1. Monitor the reaction by TLC until the guaiacol spot is no longer visible. If necessary, gently heat the reaction or allow it to stir for a longer period. |
| 2. Insufficient tosyl chloride: Not enough tosyl chloride was added to react with all the guaiacol. | 2. Use a slight excess (1.1-1.2 equivalents) of tosyl chloride. | |
| Presence of Unreacted Tosyl Chloride | 1. Excess tosyl chloride used: This is common when driving the reaction to completion. | 1. During the work-up, wash the organic layer with a dilute aqueous solution of a primary or secondary amine (e.g., ammonia or diethylamine) to convert the excess tosyl chloride into a more water-soluble sulfonamide, which can then be removed by extraction. |
| Formation of a White Precipitate During Reaction | 1. Formation of pyridinium or triethylammonium hydrochloride: This is a normal byproduct of the reaction. | 1. This precipitate will be removed during the aqueous work-up. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Residual solvent or side products can prevent crystallization. | 1. Purify the product using column chromatography. |
| 2. Product may have a low melting point. | 2. Confirm the identity and purity of the product by analytical methods such as NMR and mass spectrometry. | |
| Unexpected Side Product Detected | 1. Formation of 2-methoxychlorobenzene: In some cases, the intermediate tosylate can be displaced by chloride ions, especially if the reaction is heated.[1] | 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
Experimental Protocols
Adapted Synthesis of this compound
This is a generalized procedure adapted from the tosylation of similar phenols. Researchers should optimize the conditions for their specific setup.
-
Reaction Setup: To a solution of 2-methoxyphenol (guaiacol) (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (used as both solvent and base) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzenesulfonyl chloride (tosyl chloride) (1.1-1.2 eq.). If using DCM as the solvent, add triethylamine (1.5 eq.) or pyridine (2.0 eq.) as the base.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (indicated by the disappearance of the guaiacol spot on TLC), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. If pyridine was used as the solvent, it's advisable to add an organic solvent like ethyl acetate for extraction. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Suitable solvent systems for recrystallization of aryl tosylates include ethanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: A common eluent system for purifying aryl tosylates is a mixture of hexanes and ethyl acetate (e.g., starting with a 95:5 ratio and gradually increasing the polarity).[2]
-
Quantitative Data from a Similar Phenol Tosylation
The following table presents data from the tosylation of a structurally similar substituted phenol, p-methoxythymol, which can serve as a reference.[2]
| Starting Phenol | Reagents | Solvent | Reaction Time | Yield | Purification Method |
| p-Methoxythymol | p-Toluenesulfonyl chloride (2.0 eq.) | Pyridine | 2 hours (reflux) | 46% | Column Chromatography (hexane/ethyl acetate 94:6) |
Visualizations
Experimental Workflow for Synthesis and Purification
References
Technical Support Center: Removal of Unreacted 2-Methoxyphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-methoxyphenol (guaiacol) from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 2-methoxyphenol?
The most common and effective methods for removing unreacted 2-methoxyphenol include:
-
Alkaline Extraction: This technique exploits the acidic nature of the phenolic hydroxyl group in 2-methoxyphenol. By washing the reaction mixture with an aqueous basic solution (e.g., sodium hydroxide), the phenol is deprotonated to form a water-soluble sodium phenoxide salt, which partitions into the aqueous phase, leaving the desired product in the organic phase.
-
Distillation: If there is a significant boiling point difference between 2-methoxyphenol (approx. 205 °C) and the desired product, fractional distillation can be an effective purification method.[1]
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase. For 2-methoxyphenol, normal or reversed-phase chromatography can be employed.
-
Recrystallization: This method is suitable for purifying solid products. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while impurities, including 2-methoxyphenol, remain in the solution.[2][3]
Q2: How do I choose the best removal method for my specific product?
The choice of method depends on several factors:
-
Properties of your product: Consider its solubility, boiling point, and stability in acidic or basic conditions.
-
Scale of the reaction: Extraction and distillation are often more suitable for larger scale reactions, while chromatography is excellent for smaller scales and high-purity requirements.
-
Required purity of the final product: For very high purity, a combination of methods, such as extraction followed by chromatography or recrystallization, may be necessary.
Q3: What are the safety precautions I should take when working with 2-methoxyphenol and its removal agents?
2-methoxyphenol is harmful if swallowed and causes skin and eye irritation.[4] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4][5][6][7] When working with strong bases like sodium hydroxide for extraction, be aware of their corrosive nature.
Troubleshooting Guides
Alkaline Extraction
Problem: An emulsion has formed between the organic and aqueous layers, and they are not separating.
-
Cause: Emulsions can form due to vigorous shaking or the presence of surfactant-like impurities.[8]
-
Solutions:
-
Rest: Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes) to see if the layers separate on their own.[9]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8][9]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[8]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[8][9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[10]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase and break the emulsion.[8]
-
Problem: The desired product is also being extracted into the aqueous layer.
-
Cause: This can happen if your product also has acidic functional groups or has some solubility in the aqueous base.
-
Solutions:
-
Use a Weaker Base: Consider using a weaker base, such as sodium bicarbonate, if your product is significantly less acidic than 2-methoxyphenol.
-
Control pH: Carefully monitor and control the pH of the aqueous solution. A selective extraction of 2-methoxyphenol can be achieved by adjusting the pH to a range where it is deprotonated, but the product is not.[11]
-
Back-Extraction: After the initial extraction, acidify the aqueous layer and extract it with a fresh portion of organic solvent to recover any of the desired product that may have been unintentionally extracted.
-
Column Chromatography
Problem: Poor separation between 2-methoxyphenol and the desired product.
-
Cause: The chosen solvent system (mobile phase) may not be optimal for separating the compounds on the selected stationary phase.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), a less polar solvent will increase the retention time of the polar 2-methoxyphenol. For reversed-phase, a more polar solvent will have a similar effect.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase with different selectivity.[12]
-
Adjust the Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibration between the mobile and stationary phases.[12]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.[12]
-
Problem: Peak tailing or fronting in HPLC/GC analysis.
-
Cause: Peak asymmetry can be caused by column degradation, sample overloading, or interactions between the analyte and the stationary phase.[13]
-
Solutions:
-
Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.[13]
-
Check Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
Mobile Phase Additives: For HPLC, adding a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape.
-
Distillation
Problem: The product is co-distilling with the 2-methoxyphenol.
-
Cause: The boiling points of the product and 2-methoxyphenol are too close for effective separation by simple distillation.
-
Solutions:
-
Fractional Distillation: Use a fractional distillation setup with a fractionating column (e.g., Vigreux, Raschig rings, or metal sponge packed) to increase the number of theoretical plates and improve separation efficiency.
-
Vacuum Distillation: If the product is high-boiling or thermally sensitive, performing the distillation under reduced pressure will lower the boiling points and may improve separation.
-
Recrystallization
Problem: The 2-methoxyphenol co-crystallizes with the product.
-
Cause: The chosen recrystallization solvent does not effectively differentiate between the product and the impurity.
-
Solutions:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while 2-methoxyphenol remains soluble at low temperatures.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[2]
-
Multiple Recrystallizations: A second recrystallization of the purified crystals may be necessary to achieve the desired level of purity.
-
Data Presentation
Table 1: Comparison of Removal Methods for Unreacted 2-Methoxyphenol
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Alkaline Extraction | Acid-base chemistry | Fast, simple, inexpensive, and scalable. | Product must be stable to base. Emulsion formation can be an issue. May not be effective for products with similar acidity. | >95% (can be lower depending on product) |
| Distillation | Difference in boiling points | Good for large quantities. Can be very effective for large boiling point differences. | Requires a significant boiling point difference (>25 °C). Product must be thermally stable. | >98% (highly dependent on boiling point difference) |
| Column Chromatography | Differential adsorption | High purity can be achieved. Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. More suitable for smaller scales. | >99% |
| Recrystallization | Differential solubility | Can yield very pure crystalline products. | Only applicable to solid products. Requires finding a suitable solvent. Yield can be reduced. | >99.5% |
Experimental Protocols
Protocol 1: Alkaline Extraction
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Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of 2-methoxyphenol.
-
Draining: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual NaOH and water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography (Silica Gel)
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar product will typically elute first, while the more polar 2-methoxyphenol will be retained on the silica gel.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the 2-methoxyphenol after the desired product has been collected.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. sdfine.com [sdfine.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. fishersci.nl [fishersci.nl]
- 5. Guaiacol or 2-Methoxyphenol Pure n BP Manufacturers, with SDS [mubychem.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. brainkart.com [brainkart.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Hydrolysis of 2-Methoxyphenyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of 2-methoxyphenyl 4-methylbenzenesulfonate.
Troubleshooting Guide
Researchers may encounter several issues during the hydrolysis of this compound. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion to Product | 1. Reaction conditions are too mild: Aryl tosylates are generally stable and require forcing conditions for cleavage. 2. Inadequate base/acid concentration: Insufficient catalyst or reagent will lead to incomplete reaction. 3. Poor solubility of the starting material: The aryl tosylate may not be fully dissolved in the reaction medium, limiting its contact with the reagent. 4. Presence of water during tosylation: If the starting material was prepared in-house, residual water could have hydrolyzed the tosyl chloride.[1] | 1. Increase reaction temperature: Refluxing the reaction mixture is often necessary. 2. Use a stronger base or acid: Consider using pulverized KOH in a suitable solvent system or a more concentrated strong acid.[2] 3. Change the solvent system: Employ a co-solvent system (e.g., ethanol/water, dioxane/water) to ensure complete dissolution of the starting material. 4. Ensure the starting material is pure and anhydrous: Dry the starting material under vacuum before use. |
| Formation of Unidentified Byproducts | 1. Degradation of starting material or product: The harsh reaction conditions (strong acid/base, high temperature) may cause decomposition.[3] 2. Side reactions: The methoxy group or the aromatic rings may undergo side reactions under strongly acidic or basic conditions. 3. Reductive cleavage: If a reducing agent is present, even adventitiously, reductive C-O bond cleavage can occur.[4][5] | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base or acid if possible, or shorten the reaction time. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 4. Ensure all reagents and solvents are free from contaminants. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase: The resulting 2-methoxyphenol may have some water solubility. 2. Emulsion formation during workup: The presence of both organic and aqueous phases with potential surfactant-like molecules can lead to emulsions. 3. Co-elution of starting material and product during chromatography: The polarity of the starting material and product might be similar. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Saturate the aqueous layer with NaCl to decrease the solubility of the product in water. 3. Break up emulsions by adding brine or by centrifugation. 4. Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for hydrolyzing an aryl tosylate like this compound?
A1: Aryl tosylates are significantly more stable than alkyl tosylates and require relatively harsh conditions for hydrolysis. Common methods include:
-
Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide or potassium hydroxide in a mixture of an alcohol (e.g., ethanol) and water.[6] For very stable tosylates, a stronger base system like pulverized KOH in hot toluene with a phase-transfer catalyst or t-BuOH may be necessary.[2]
-
Acidic Hydrolysis: Heating with a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or mixed solvent system.[7]
Q2: How does the 2-methoxy group affect the hydrolysis of the tosylate?
A2: The 2-methoxy group is an electron-donating group. This can influence the reaction in a few ways:
-
It increases the electron density on the phenoxy oxygen, which can strengthen the C-O bond, potentially making hydrolysis more difficult compared to an unsubstituted aryl tosylate.
-
In acid-catalyzed hydrolysis, the methoxy group may facilitate the reaction by stabilizing a potential carbocation intermediate, though direct Sɴ1 on an aryl ring is not typical.[8]
-
For some related reactions like palladium-catalyzed couplings, electron-donating groups have been shown to increase the reactivity of aryl tosylates.[9] The precise effect on hydrolysis will depend on the reaction mechanism.
Q3: What is the likely mechanism for the hydrolysis of this compound?
A3: The mechanism depends on the reaction conditions:
-
Under basic conditions: The most probable mechanism is a nucleophilic aromatic substitution (SɴAr), where a hydroxide ion attacks the carbon atom of the benzene ring bearing the tosylate group. However, SɴAr reactions typically require strong electron-withdrawing groups on the aromatic ring, which are not present here. A more likely pathway is nucleophilic attack by the hydroxide ion on the sulfur atom of the tosylate group, leading to S-O bond cleavage.
-
Under acidic conditions: The reaction likely proceeds via protonation of the sulfonate oxygen, making the tosylate a better leaving group. This is followed by the attack of water. Given the stability of the aryl cation, a direct Sɴ1 mechanism is unlikely. It is more plausible that the mechanism involves a protonated intermediate, followed by nucleophilic attack of water on the sulfur atom or the aromatic carbon.
Q4: Can I monitor the progress of the reaction by Thin Layer Chromatography (TLC)?
A4: Yes, TLC is a suitable method for monitoring the reaction. You should see the disappearance of the starting material spot (this compound) and the appearance of a new spot for the product (2-methoxyphenol). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The starting tosylate will be less polar than the product phenol.
Q5: What are some potential side reactions to be aware of?
A5: Under the harsh conditions required for hydrolysis, side reactions can occur. With strong acids, cleavage of the methyl ether (O-demethylation) to give a catechol derivative is a possibility. Under strongly basic conditions, other unforeseen rearrangements or decompositions might occur, especially at high temperatures.
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Base: Add a significant excess of sodium hydroxide (e.g., 5-10 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by carefully adding an aqueous solution of a strong acid (e.g., 1M HCl) until the pH is approximately 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acidic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) to a suitable solvent such as dioxane or acetic acid.
-
Addition of Acid: Add an excess of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 4-24 hours), monitoring by TLC.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: A logical troubleshooting guide for the hydrolysis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. cem.com [cem.com]
- 4. experts.nau.edu [experts.nau.edu]
- 5. Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Stability of 2-Methoxyphenyl 4-methylbenzenesulfonate on silica gel chromatography
Technical Support Center: Purifying 2-Methoxyphenyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and purification of this compound using silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable on standard silica gel?
A1: this compound can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the hydrolysis of the tosylate ester, leading to the formation of 2-methoxyphenol and p-toluenesulfonic acid as impurities. The stability is influenced by the contact time with the silica, the solvent system used, and the specific batch of silica gel.
Q2: What are the signs of degradation during silica gel chromatography?
A2: Degradation of your product on the column can manifest in several ways:
-
Streaking on TLC plates: The appearance of a continuous streak from the baseline to the solvent front for a collected fraction often indicates decomposition.
-
Appearance of new spots on TLC: A new, more polar spot corresponding to the hydrolysis product (2-methoxyphenol) may become visible.
-
Low recovery of the desired product: A significant loss of mass after chromatography is a strong indicator of on-column decomposition.
-
Co-elution of impurities: Fractions may contain both the desired product and its degradation products, making it difficult to obtain a pure sample.
Q3: Can I use an alternative to silica gel for purification?
A3: Yes, if your compound is particularly acid-sensitive, you might consider alternative stationary phases. Neutral alumina is a common choice for compounds that are unstable on silica gel.[1] Another option is to use deactivated silica gel, which has its acidic sites neutralized.[1][2]
Q4: How does the methoxy group in this compound affect its stability?
A4: The methoxy group (-OCH₃) is an electron-donating group. While electron-donating groups can stabilize a potential carbocation intermediate, in the context of acid-catalyzed hydrolysis on silica, the overall lability of the tosylate group remains a concern. The primary mode of degradation is the acid-catalyzed cleavage of the ester linkage.
Troubleshooting Guide
Issue 1: My compound appears to be degrading on the TLC plate during analysis.
-
Question: I'm seeing streaking and a new, more polar spot when I run a TLC of my crude product on a silica gel plate. Is this normal?
-
Answer: This is a strong indication that your compound is not stable to the acidic nature of the silica gel. The streaking and the new spot are likely due to decomposition. To confirm this, you can perform a 2D TLC. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it confirms on-plate decomposition.
Issue 2: I'm recovering very little of my product after column chromatography.
-
Question: My yield after column chromatography is significantly lower than expected. Where did my compound go?
-
Answer: A low recovery is a common symptom of on-column degradation. The acidic silica gel is likely hydrolyzing your tosylate. You should consider using deactivated silica gel or an alternative stationary phase like neutral alumina. Additionally, minimizing the time your compound spends on the column by running it as quickly as possible (without sacrificing separation) can help.
Issue 3: My purified fractions are still impure and contain the starting alcohol.
-
Question: I've performed column chromatography, but my fractions containing the product are contaminated with 2-methoxyphenol. How can I improve the separation?
-
Answer: This indicates that hydrolysis is occurring during purification. To mitigate this, you should use a deactivated silica gel column. A common method is to pre-treat the silica with a base like triethylamine (TEA).[2][3][4] Adding a small percentage (0.5-2%) of TEA to your eluent can also help neutralize the acidic sites on the silica throughout the purification process.[3]
Data Presentation
| Stationary Phase | Eluent Additive | Expected Product Recovery | Risk of Degradation |
| Standard Silica Gel | None | Low to Moderate | High |
| Standard Silica Gel | 1% Triethylamine | High | Low |
| Deactivated Silica Gel | None | High | Low |
| Neutral Alumina | None | High | Very Low |
Experimental Protocols
Protocol for Deactivating Silica Gel with Triethylamine
This protocol describes how to neutralize the acidic sites on silica gel to make it suitable for the purification of acid-sensitive compounds like this compound.[2][4]
Materials:
-
Standard silica gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
-
Chromatography column
-
Flasks for solvent preparation and collection
Procedure:
-
Prepare the Neutralizing Eluent: Prepare your chosen eluent system and add 1-2% triethylamine by volume. For example, for 500 mL of eluent, add 5-10 mL of TEA.
-
Pack the Column: Pack your chromatography column with the standard silica gel as you normally would, using the neutralizing eluent.
-
Equilibrate the Column: Flush the packed column with 2-3 column volumes of the neutralizing eluent. This step ensures that all the acidic sites on the silica are neutralized by the triethylamine.[4]
-
Switch to Standard Eluent (Optional but Recommended): After neutralization, flush the column with 2-3 column volumes of your standard eluent (without TEA). This removes the excess triethylamine from the mobile phase, which can sometimes affect separation.
-
Load and Run the Column: Load your crude this compound onto the column and proceed with the chromatography using your standard eluent.
-
Monitor Fractions: Collect and analyze the fractions by TLC as usual to isolate your pure product.
Visualizations
Potential Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound on the surface of silica gel.
References
Preventing O-alkylation vs C-alkylation with 2-Methoxyphenyl 4-methylbenzenesulfonate
Welcome to the technical support center for researchers utilizing 2-methoxyphenyl 4-methylbenzenesulfonate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling O-alkylation versus C-alkylation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are O-alkylation and C-alkylation, and why is selectivity an issue?
A1: When using an alkylating agent with an ambident nucleophile, such as a phenoxide, the reaction can occur at two different sites.
-
O-alkylation: The alkyl group attaches to the oxygen atom, forming an ether. This is often the kinetically favored product.
-
C-alkylation: The alkyl group attaches to a carbon atom on the aromatic ring (typically at the ortho or para position), forming a new carbon-carbon bond. This can sometimes be the thermodynamically more stable product.[1][2]
Selectivity is a common challenge because the phenoxide anion has electron density on both the oxygen and the ring carbons, allowing it to react at either location.[1] Reaction conditions play a critical role in determining which product is favored.
Q2: What are the primary factors that control the O-alkylation vs. C-alkylation ratio?
A2: The outcome of the reaction is governed by a combination of factors, including the solvent, the metal counter-ion of the base used, and the temperature.[3][4] By carefully selecting these conditions, you can significantly influence the regioselectivity of the alkylation.
Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply to this reaction?
A3: The HSAB principle is a key concept for predicting the outcome. A phenoxide ion is an ambident nucleophile with a "hard" oxygen center (small, high charge density) and "softer" carbon centers in the aromatic ring (larger, more polarizable).[5][6]
-
Hard electrophiles preferentially react with the hard oxygen site, leading to O-alkylation.
-
Soft electrophiles prefer to react with the soft carbon sites, leading to C-alkylation.[5][7] The electrophilic carbon in this compound can be considered borderline, meaning that other reaction conditions, like the choice of solvent, will have a pronounced effect on the reaction's outcome.
Troubleshooting Guides
Problem: My reaction yields primarily the C-alkylated product, but I want the O-alkylated ether.
This issue typically arises when the reaction conditions stabilize the phenoxide oxygen, making the ring carbons more competitive nucleophiles.
| Recommended Action | Rationale |
| Switch to a Polar Aprotic Solvent | Use solvents like DMF, DMSO, or acetonitrile. These solvents are poor anion solvators and do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen "naked" and highly reactive, favoring attack at the site of highest charge density (the oxygen).[1][8] |
| Use a Base with a Larger Counter-ion | Employ bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Larger, "softer" cations (K⁺, Cs⁺) associate less tightly with the oxygen anion, increasing the reactivity of the "free" phenoxide at the oxygen site.[3] |
| Lower the Reaction Temperature | O-alkylation is often under kinetic control, meaning it has a lower activation energy and proceeds faster. Running the reaction at a lower temperature can favor the formation of the kinetic product over the more thermodynamically stable C-alkylated product. |
Problem: My reaction yields the O-alkylated ether, but I need the C-alkylated product.
This indicates the reaction is under kinetic control and favors attack at the highly electronegative oxygen atom.
| Recommended Action | Rationale |
| Switch to a Protic Solvent | Use solvents like water, ethanol, or trifluoroethanol (TFE). These solvents are strong hydrogen-bond donors that will solvate the phenoxide oxygen. This "shielding" hinders its ability to act as a nucleophile, thereby promoting alkylation at the carbon positions of the ring.[1] |
| Use a Base with a Smaller Counter-ion | Employ bases containing lithium (Li⁺) or sodium (Na⁺). These smaller, "harder" cations form tight ion pairs with the hard oxygen atom. This association reduces the oxygen's nucleophilicity and favors the reaction at the softer carbon sites.[3] |
| Increase the Reaction Temperature | C-alkylation often leads to a more thermodynamically stable product because a C-C bond is formed while restoring the aromatic phenol system.[1] Higher temperatures provide the energy needed to overcome the higher activation barrier for C-alkylation, allowing the reaction to reach thermodynamic equilibrium. |
Summary of Controlling Factors
The table below summarizes the key experimental variables and their influence on the reaction pathway.
| Parameter | Favors O-Alkylation | Favors C-Alkylation | Underlying Principle |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Water, TFE, Alcohols) | Protic solvents shield the oxygen via H-bonding.[1] |
| Counter-ion | K⁺, Cs⁺ | Li⁺, Na⁺ | Tighter ion-pairing with smaller cations deactivates the oxygen.[3] |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is often the kinetic product; C-alkylation is often the thermodynamic product. |
| Leaving Group | Good Leaving Groups (e.g., Tosylate, Triflate) | Poorer Leaving Groups | Better leaving groups favor faster, kinetically controlled reactions (O-alkylation). |
Experimental Protocols
Protocol 1: General Procedure for Maximizing O-Alkylation
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenolic substrate.
-
Solvent: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add 1.1 to 1.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C.
-
Reagent Addition: Slowly add a solution of 1.0 equivalent of this compound in the same anhydrous solvent.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography.
Protocol 2: General Procedure for Maximizing C-Alkylation
-
Setup: To a flask, add the phenolic substrate.
-
Solvent: Add a protic solvent (e.g., trifluoroethanol).
-
Base Addition: Add 1.1 to 1.5 equivalents of a base with a small counter-ion, such as sodium hydroxide (NaOH) or sodium hydride (NaH).
-
Reaction Initiation: Stir until the phenoxide is fully formed.
-
Reagent Addition: Add 1.0 equivalent of this compound.
-
Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Visual Guides
Caption: Competing O- vs. C-alkylation pathways for a phenoxide nucleophile.
Caption: Troubleshooting decision tree for optimizing alkylation selectivity.
Caption: Application of the HSAB principle to phenoxide alkylation.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Nucleophilic Substitution on 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the rate of nucleophilic substitution on 2-Methoxyphenyl 4-methylbenzenesulfonate.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic substitution on this compound often slow or challenging?
The substrate, this compound, presents a unique set of electronic and steric challenges for classical nucleophilic aromatic substitution (SNAr). The benzene ring is electron-rich due to the presence of the methoxy group (-OCH3), which deactivates the ring towards attack by nucleophiles. The methoxy group is an ortho, para director in electrophilic aromatic substitution due to its electron-donating resonance effect, which works against the desired nucleophilic attack. Furthermore, the ortho-position of the methoxy group can sterically hinder the approach of the nucleophile to the carbon atom bearing the tosylate leaving group.
Q2: What are the primary competing reactions to consider?
The main competing reactions are:
-
No reaction: Due to the deactivated nature of the aryl system.
-
Hydrolysis of the tosylate: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 2-methoxyphenol.
-
Elimination reactions: While less common for aryl systems, under strongly basic conditions, elimination pathways could be a minor consideration.
-
Side reactions involving the nucleophile: Strong bases can be deprotonated or undergo other undesired reactions.
Q3: What are the key factors that influence the reaction rate?
Several factors can be manipulated to improve the reaction rate:
-
Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles are generally more effective.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents are often preferred for SNAr reactions.
-
Temperature: Higher temperatures are typically required to overcome the activation energy barrier.
-
Catalyst: For this electron-rich system, metal-catalyzed cross-coupling reactions are often more effective than traditional SNAr.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficient reactivity of the nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. The aryl system is too electron-rich for a classical SNAr reaction. | 1. Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol, or a less sterically hindered amine).2. Increase the reaction temperature, potentially using a high-boiling point solvent like DMF, NMP, or DMSO.3. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to better solvate the nucleophile and stabilize the intermediate.4. Consider a transition-metal-catalyzed approach (see Section 4). |
| Formation of 2-methoxyphenol as the major byproduct | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Decomposition of starting material or product | Reaction temperature is too high, or the reaction time is too long. | 1. Optimize the reaction temperature by running small-scale experiments at different temperatures.2. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating. |
| Multiple products observed | 1. The nucleophile is reacting at multiple sites (if it has multiple nucleophilic centers).2. Side reactions due to strong basic conditions. | 1. Use a protecting group strategy for the nucleophile if necessary.2. Use a milder base or a stoichiometric amount of base. |
Section 3: Data on Reaction Conditions
The following table summarizes various conditions for nucleophilic substitution on aryl tosylates, providing a starting point for optimization. Note that direct data for this compound is limited in the literature, so data for analogous aryl tosylates are included.
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Notes |
| Primary Amines | Pd(OAc)2 / Josiphos ligand | Toluene | Room Temp | High | Palladium-catalyzed Buchwald-Hartwig amination is highly effective for aryl tosylates, even at room temperature.[1][2][3] |
| Phenols | CuI / ligand (e.g., phenanthroline) | DMF, NMP | 100-210 | Moderate to High | The Ullmann condensation is a classic method for forming aryl ethers from aryl halides and can be adapted for aryl tosylates, though often requiring high temperatures.[4][5] |
| Alkoxides | NaH or K2CO3 | DMF | 100-150 | Variable | Traditional SNAr with alkoxides may require forcing conditions for electron-rich systems. |
| Thiols | Cs2CO3 | DMF | 80-120 | Good | Thiols are generally good nucleophiles and can displace tosylates under basic conditions. |
Section 4: Key Experimental Protocols
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol is often the most effective method for the amination of electron-rich aryl tosylates.
Materials:
-
This compound
-
Primary amine
-
Palladium(II) acetate (Pd(OAc)2)
-
Josiphos-type ligand (e.g., CyPF-t-Bu)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the primary amine (1.2 equiv), and the base (NaOtBu, 1.4 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)2 (0.01-0.05 equiv) and the Josiphos ligand (0.012-0.06 equiv) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Etherification (Ullmann Condensation)
This method is suitable for the formation of diaryl ethers.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Potassium carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
Anhydrous DMF or NMP
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the phenol (1.5 equiv), CuI (0.1-0.2 equiv), the ligand (0.2-0.4 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent and heat the reaction mixture to 120-180 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Section 5: Visualizing Reaction Pathways
Logical Troubleshooting Workflow
References
- 1. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
Troubleshooting low conversion in cross-coupling with 2-Methoxyphenyl 4-methylbenzenesulfonate
This guide provides troubleshooting advice for researchers experiencing low conversion in cross-coupling reactions involving 2-Methoxyphenyl 4-methylbenzenesulfonate. The information is presented in a question-and-answer format to directly address common experimental issues.
Section 1: Frequently Asked Questions & General Troubleshooting
This section addresses broad, overarching issues common to various cross-coupling reactions with electron-rich aryl tosylates.
Q1: Why is my cross-coupling reaction with this compound showing low conversion?
A1: Low conversion with this substrate is common and typically stems from its electronic and structural properties. Aryl tosylates are inherently less reactive than the more commonly used aryl halides (iodides, bromides) or triflates because the carbon-oxygen bond is strong.[1][2][3] The primary challenge is the initial oxidative addition step, where the palladium catalyst inserts into the C-OTs bond; this step is often slow and rate-limiting.[1][4] Furthermore, your substrate contains a methoxy group at the ortho position, which is electron-donating. This increases the electron density on the aromatic ring, making the substrate even less reactive towards oxidative addition.[5][6] The steric bulk of the ortho-methoxy group can also hinder the catalyst's approach.[6]
Q2: My reaction isn't working. How do I choose a better catalyst system (catalyst and ligand)?
A2: The choice of ligand is critical for activating less reactive substrates like aryl tosylates. The slow oxidative addition step can be accelerated by using specific types of ligands.
-
Ligand Type: You need bulky and electron-rich phosphine ligands. These ligands stabilize the palladium(0) center and promote the C-OTs bond cleavage.[1][7]
-
Recommended Ligands: Several ligands have proven effective for aryl tosylate couplings, including Josiphos-type ligands (e.g., CyPF-t-Bu), biarylphosphines (e.g., XPhos, RuPhos, SPhos), and other bulky alkylphosphines (e.g., P(tBu)₃, PCyp₃).[7][8][9][10][11] N-Heterocyclic Carbenes (NHCs) have also been successfully used in some cases.[12]
-
Catalyst Precursor: Standard palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are generally effective when paired with an appropriate ligand.[9][10] In some cases, pre-formed palladium-ligand complexes (precatalysts) can give more reliable results.[12][13] Nickel-based catalysts can also be a powerful alternative for coupling aryl tosylates.[8][14]
Q3: Can the choice of base, solvent, or temperature significantly impact my low yield?
A3: Yes, these reaction parameters are crucial and should be optimized.
-
Base: The base's role depends on the specific reaction. In Suzuki-Miyaura couplings, it facilitates the transmetalation step. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. For aryl tosylates, strong, non-nucleophilic bases are often required. Common choices include K₃PO₄, Cs₂CO₃, CsF, and NaOtBu.[9][11][15] The physical properties of the base, such as its solubility and particle size, can also be important.
-
Solvent: The rate of oxidative addition for aryl tosylates can be accelerated in more polar solvents.[2][4] Common choices include 1,4-dioxane, toluene, THF, and DMF.[16][17] For Stille couplings of aryl sulfonates, alcoholic solvents like t-BuOH have been shown to be particularly effective.[9][18]
-
Temperature: Due to their lower reactivity, aryl tosylate couplings often require higher temperatures (e.g., >100 °C) than their aryl halide counterparts.[17] However, highly active catalyst systems have been developed that allow for successful coupling even at room temperature.[1][2][8] If you are seeing catalyst decomposition (e.g., formation of palladium black), the temperature may be too high for your specific catalyst system.
Q4: I've tried changing the conditions, but the conversion is still low. What else could be wrong?
A4: Reagent quality and reaction setup are paramount.
-
Reagent Purity: Ensure your this compound is pure. Impurities can interfere with the catalyst. The nucleophilic coupling partner (e.g., boronic acid, amine, organotin) should also be of high quality. Boronic acids, for instance, can degrade over time and are prone to protodeborylation, a common side reaction.[5]
-
Anhydrous and Anaerobic Conditions: Many cross-coupling reactions are sensitive to oxygen and water. Oxygen can oxidize the active Pd(0) catalyst, while water can lead to side reactions like protodeborylation of the nucleophile.[5] Ensure your solvents and reagents are dry and that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen).
Section 2: Reaction-Specific Troubleshooting Guides
This section provides targeted advice for specific cross-coupling reactions.
Suzuki-Miyaura Coupling
-
Q: I am seeing a lot of starting material and some homocoupling of my boronic acid. What should I do?
-
A: This points to a slow oxidative addition of the aryl tosylate and/or decomposition of the boronic acid.
-
Switch to a more active ligand: For tosylates, standard ligands like PPh₃ are often insufficient. Try a bulky, electron-rich biarylphosphine ligand like XPhos or an indolyl phosphine.[19]
-
Use a stronger base: Switch from weaker bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃.
-
Check your boronic acid: Use a freshly opened bottle or consider converting it to a more stable boronate ester (e.g., a pinacol ester) to minimize protodeborylation.[5]
-
Buchwald-Hartwig Amination
-
Q: My amination of 2-methoxyphenyl tosylate is not proceeding. How can I improve it?
-
A: This is a challenging C-N coupling due to the unreactive electrophile.
-
Optimize the catalyst system: Use a catalyst system known for activating aryl tosylates, such as those based on RuPhos or specific N-Heterocyclic Carbene (NHC) ligands.[12][20]
-
Use a strong base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine and facilitate the reaction.[15]
-
Solvent Choice: Anhydrous, polar aprotic solvents like dioxane or toluene are standard.[16]
-
Kumada Coupling
-
Q: I am attempting a Kumada coupling with a Grignard reagent, but the reaction is messy with low yield.
-
A: While Kumada couplings can be very effective for tosylates, Grignard reagents are highly reactive and can participate in side reactions.
-
Use a specialized ligand: Palladium catalysts with Josiphos-type ligands have been shown to couple aryl tosylates with Grignard reagents in excellent yields, sometimes even at room temperature.[3][8]
-
Control stoichiometry: Use a near-equimolar ratio of the Grignard reagent to the aryl tosylate to minimize side reactions.[3]
-
Consider Nickel: Nickel catalysts, such as Ni(dppe)Cl₂, are also highly effective for Kumada couplings of aryl tosylates and may offer an advantage.[14] Note that Kumada couplings have lower functional group tolerance compared to other methods.[8]
-
Stille Coupling
-
Q: My Stille coupling with an organostannane is failing. The ortho-methoxy group seems to be a problem.
-
A: Ortho-substitution on aryl sulfonates is known to reduce the efficiency of Stille couplings.[9][18]
-
Use the right conditions: A specific catalyst system comprising Pd(OAc)₂, the XPhos ligand, and CsF as the base in t-BuOH solvent has been reported to be effective for Stille couplings of aryl tosylates.[9][18]
-
Increase temperature: These reactions may require elevated temperatures to overcome the steric hindrance and electronic deactivation.
-
Purity: Ensure the organostannane reagent is pure, as tin byproducts can be difficult to remove and can sometimes interfere with catalysis.
-
Sonogashira Coupling
-
Q: I am unable to couple a terminal alkyne with my 2-methoxyphenyl tosylate.
-
A: Standard Sonogashira conditions are often not robust enough for unactivated aryl tosylates.
-
Use a specialized catalyst system: A general procedure for the Sonogashira coupling of aryl tosylates has been developed using a combination of a palladium source (e.g., Pd(TFA)₂) and the CyPF-tBu ligand with K₃PO₄ as the base in t-BuOH.[11]
-
Avoid copper (optional): In some cases, the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira conditions may provide a cleaner reaction profile, though they might require a more active palladium catalyst.
-
Protecting Groups: If your alkyne is sensitive, using a protected version like trimethylsilylacetylene can be beneficial, followed by in-situ or subsequent deprotection.[21]
-
Section 3: Data Tables & Experimental Protocols
Data Presentation
Table 1: Recommended Ligands for Cross-Coupling of Aryl Tosylates
| Ligand Family | Specific Example(s) | Recommended For | Reference(s) |
|---|---|---|---|
| Josiphos | CyPF-tBu, (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Kumada, Sonogashira | [3][8][11] |
| Biarylphosphines | XPhos, RuPhos, SPhos | Stille, Suzuki, Buchwald-Hartwig, Negishi | [7][9][18][19] |
| Bulky Alkylphosphines | P(tBu)₃, PCyp₃ | Negishi, Heck | [10][17] |
| Indolyl Phosphines | Various | Suzuki-Miyaura | [19] |
| N-Heterocyclic Carbenes | PEPPSI-type Precatalysts | Buchwald-Hartwig |[12] |
Table 2: Example Reaction Conditions for Aryl Tosylate Cross-Coupling
| Coupling Type | Catalyst / Ligand | Base | Solvent | Temp. | Yield Range | Reference(s) |
|---|---|---|---|---|---|---|
| Kumada | Pd(P(o-tol)₃)₂ / Josiphos | - | THF | RT - 60 °C | Good to Excellent | [8] |
| Stille | Pd(OAc)₂ / XPhos | CsF | t-BuOH | 110 °C | 51 - 86% | [9][18] |
| Sonogashira | Pd(TFA)₂ / CyPF-tBu | K₃PO₄ | t-BuOH | 85 °C | Good to High | [11] |
| Negishi | Pd₂(dba)₃ / PCyp₃ | - | THF/NMP | 80 °C | Good |[10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Kumada Coupling of this compound (Adapted from literature[3][8])
Note: This reaction must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(P(o-tol)₃)₂, 1 mol%) and the Josiphos ligand (e.g., ligand 2 from reference[8], 1 mol%).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent Addition: Cap the vial with a septum and purge with inert gas. Add anhydrous THF via syringe.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 60 °C as needed. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Stille Coupling of this compound (Adapted from literature[9][18])
Note: This reaction must be conducted under an inert atmosphere. Organotin compounds are toxic and should be handled with appropriate care in a fume hood.
-
Reaction Setup: To an oven-dried reaction vial, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and CsF (1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (repeat 3 times).
-
Solvent and Nucleophile Addition: Add anhydrous t-BuOH via syringe, followed by the organostannane reagent (e.g., Tributyl(phenyl)stannane, 1.2 equiv).
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature and dilute with an organic solvent. Quench the reaction with an aqueous solution of KF to precipitate tin byproducts. Stir for 1 hour, then filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude oil by flash column chromatography.
Section 4: Visual Troubleshooting Guides
The following diagrams illustrate the key challenges and a logical workflow for troubleshooting your reaction.
Figure 1. A troubleshooting workflow for diagnosing low conversion in cross-coupling reactions.
Figure 2. The catalytic cycle bottleneck for aryl tosylate cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kumada coupling of aryl and vinyl tosylates under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 12. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. oastats.mit.edu [oastats.mit.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 2-Methoxyphenyl 4-methylbenzenesulfonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-methoxyphenyl 4-methylbenzenesulfonate. Find troubleshooting tips and answers to frequently asked questions to overcome common challenges in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
For analogous compounds, various solvent systems have proven effective. For instance, X-ray quality crystals of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate were obtained by slow evaporation from a petroleum ether solution[1]. Another related compound, 2-cyclopropoxyethyl 4-methylbenzenesulfonate, has been successfully crystallized from ethanol/water and methanol/heptane mixtures[2].
General-purpose solvent mixtures often employed for the recrystallization of organic compounds include heptanes/ethyl acetate, methanol/water, and acetone/water[3]. A systematic screening of single and mixed solvent systems is recommended to identify the optimal conditions for your specific compound.
Data on Recrystallization Solvents for Structurally Similar Compounds
The following table summarizes recrystallization solvent systems used for compounds structurally related to this compound, which can serve as a guide for your solvent selection process.
| Compound Name | Recrystallization Solvent/Method | Reference |
| 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate | Slow evaporation from petroleum ether solution | [1] |
| 2-cyclopropoxyethyl 4-methylbenzenesulfonate | Ethanol/Water | [2] |
| 2-cyclopropoxyethyl 4-methylbenzenesulfonate | Methanol/Heptane | [2] |
Experimental Protocols
Protocol 1: Screening for a Suitable Recrystallization Solvent
This protocol outlines a systematic approach to identify an effective single or mixed solvent system for the recrystallization of this compound.
Materials:
-
This compound (crude product)
-
A selection of potential solvents (e.g., hexane, ethyl acetate, ethanol, methanol, water, acetone, toluene)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Solubility Testing (Single Solvents):
-
Place a small amount (e.g., 10-20 mg) of the crude compound into a series of test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate solvent will show low solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to boiling. If the solid dissolves completely, it is a promising solvent for recrystallization.
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Observe the formation of crystals.
-
-
Developing a Mixed Solvent System:
-
If a single solvent is not ideal (e.g., the compound is too soluble in one and insoluble in another), a mixed solvent system can be employed.
-
Dissolve the crude compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Troubleshooting Guide
Q2: My compound is not dissolving, even when heating.
This indicates that the chosen solvent is a poor solvent for your compound. You should select a more polar or less polar solvent, depending on the nature of your compound and the initial solvent. If a single solvent is not effective, consider using a mixed solvent system as described in Protocol 1.
Q3: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.
-
Solution: Try using a lower-boiling point solvent. Alternatively, you can lower the saturation point by adding a small amount of the "good" solvent back to the hot solution before cooling. Slower cooling rates can also promote crystal formation over oiling out.
Q4: No crystals are forming upon cooling.
Several factors can inhibit crystallization:
-
The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration of your compound.
-
The cooling process may be too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Nucleation may not have occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Q5: The crystal yield is very low.
A low yield can be due to several reasons:
-
The compound has significant solubility in the cold solvent. To mitigate this, ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.
-
Too much solvent was used initially. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization occurred during hot filtration. If you performed a hot filtration step to remove insoluble impurities, ensure your apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Visual Workflows
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting guide for common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Methoxyphenyl 4-methylbenzenesulfonate, offering a comparative perspective with related compounds. The information herein is supported by experimental data from analogous structures and established principles of NMR spectroscopy.
Data Presentation: A Comparative Analysis of ¹H NMR Data
Due to the limited availability of direct experimental ¹H NMR data for this compound in the public domain, this guide presents a comparative analysis based on the closely related compound, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, and theoretical predictions for other relevant analogues. This approach allows for a robust estimation and interpretation of the expected chemical shifts for the target molecule.
The table below summarizes the experimental ¹H NMR data for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and the predicted data for this compound, Phenyl 4-methylbenzenesulfonate, and 4-Methoxyphenyl 4-methylbenzenesulfonate. The predictions are based on established substituent effects in ¹H NMR spectroscopy.
| Compound | Aromatic Protons (Tosyl Group) (ppm) | Aromatic Protons (Phenyl/Phenoxy Group) (ppm) | Methoxy Protons (-OCH₃) (ppm) | Methyl Protons (-CH₃) (ppm) |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide (Experimental)[1] | 7.64 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 8.0 Hz, 2H) | 7.52 (d, J = 8.0 Hz, 1H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H) | 3.64 (s, 3H) | 2.35 (s, 3H) |
| This compound (Predicted) | ~7.7 (d, 2H), ~7.3 (d, 2H) | ~7.2-6.8 (m, 4H) | ~3.7 (s, 3H) | ~2.4 (s, 3H) |
| Phenyl 4-methylbenzenesulfonate (Predicted) | ~7.7 (d, 2H), ~7.3 (d, 2H) | ~7.4-7.1 (m, 5H) | N/A | ~2.4 (s, 3H) |
| 4-Methoxyphenyl 4-methylbenzenesulfonate (Predicted) | ~7.7 (d, 2H), ~7.3 (d, 2H) | ~7.0 (d, 2H), ~6.8 (d, 2H) | ~3.8 (s, 3H) | ~2.4 (s, 3H) |
Note on Predicted Data: The predicted chemical shifts are estimations based on the known effects of substituents on aromatic rings. The electron-withdrawing nature of the tosyl group will generally deshield adjacent protons, shifting them downfield. Conversely, electron-donating groups like the methoxy group will shield adjacent protons, moving them upfield.
Experimental Protocols
A standard protocol for acquiring a high-quality ¹H NMR spectrum of a compound like this compound is outlined below.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for compounds of this nature.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound, with the distinct proton environments highlighted.
References
A Comparative Guide to the 13C NMR Characterization of 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Methoxyphenyl 4-methylbenzenesulfonate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted 13C NMR spectrum alongside experimental data for structurally related compounds. This comparison offers a valuable reference for researchers working on the synthesis and characterization of similar molecules.
Predicted and Experimental 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for its precursors and a structurally similar sulfonamide. The prediction is based on the additive effects of the substituents on the benzene rings, drawing from the known chemical shifts of 2-methoxyphenol and derivatives of 4-methylbenzenesulfonic acid.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| This compound | |||
| (Predicted) | C=O (ester) | ~165-175 | - |
| Aromatic C-O (methoxyphenyl) | ~150-155 | - | |
| Aromatic C-S (tosyl) | ~145-150 | - | |
| Aromatic C-CH3 (tosyl) | ~140-145 | - | |
| Aromatic CH (methoxyphenyl) | ~110-130 | - | |
| Aromatic CH (tosyl) | ~125-130 | - | |
| Methoxy (-OCH3) | ~55-60 | - | |
| Methyl (-CH3) | ~20-22 | - | |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide | Aromatic C-N | 149.4 | [1] |
| (Experimental, in CDCl3) | Aromatic C-S | 143.6 | [1] |
| Aromatic C-CH3 | 136.3 | [1] | |
| Aromatic CH | 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6 | [1] | |
| Methoxy (-OCH3) | 55.6 | [1] | |
| Methyl (-CH3) | 21.5 | [1] | |
| 2-Methoxyphenol (Guaiacol) | Aromatic C-OH | 146.71 | [2] |
| (Experimental, in CDCl3) | Aromatic C-OCH3 | 145.75 | [2] |
| Aromatic CH | 121.49, 114.69, 110.9, 120.0 | [2] | |
| Methoxy (-OCH3) | 55.8 | [2] | |
| p-Toluenesulfonyl chloride | Aromatic C-S | 145.1 | [3] |
| (Experimental) | Aromatic C-CH3 | 133.0 | [3] |
| Aromatic CH | 129.8, 127.8 | [3] | |
| Methyl (-CH3) | 21.7 | [3] |
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound and should be noted as chemical shifts can vary slightly between solvents.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the spectrum to the residual solvent signal.[5]
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a minimum field strength of 75 MHz for 13C nuclei.[4]
-
Standard experiments for 13C NMR include proton-decoupled (13C{1H}) and sometimes Distortionless Enhancement by Polarization Transfer (DEPT) to aid in the assignment of CH, CH2, and CH3 groups.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used.
-
Acquisition Time: Usually 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is needed.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A typical spectral width for 13C NMR is 0-220 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak. For example, the central peak of the CDCl3 triplet is at 77.16 ppm.
Workflow for 13C NMR Characterization
The following diagram illustrates the general workflow for the characterization of an organic compound using 13C NMR spectroscopy.
Caption: A flowchart outlining the key steps in 13C NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
Mass Spectrometry of 2-Methoxyphenyl 4-methylbenzenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methoxyphenyl 4-methylbenzenesulfonate and related aromatic sulfonate esters. Due to the limited availability of direct experimental mass spectra for this compound, this guide utilizes predicted data based on established fragmentation patterns of analogous compounds, alongside available experimental data for structural alternatives.
Data Presentation: Mass Spectral Comparison
The following table summarizes the key mass spectral data for this compound and two alternative aromatic sulfonate esters. The data for the target compound is predicted based on common fragmentation pathways for aryl tosylates under electron ionization (EI), while the data for the alternatives is based on available experimental information.
| Compound | Molecular Weight ( g/mol ) | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 278.33 | EI (Predicted) | 278 | 155, 123, 91 |
| Phenyl 4-methylbenzenesulfonate | 248.30 | EI (Experimental) | 248 | 155, 93, 91, 77, 65 |
| Phenethyl 4-methylbenzenesulfonate | 276.35 | EI (Experimental) | 276 | 172, 155, 105, 91 |
Note: The fragmentation of this compound is predicted to involve the formation of the tosylic cation (m/z 155), a methoxyphenoxy radical, and subsequent fragmentation of the tolyl group to form the tropylium ion (m/z 91). The methoxyphenyl cation (m/z 123) is another plausible fragment.
Experimental Protocols
Detailed methodologies for acquiring mass spectra of aromatic sulfonate esters are crucial for reproducible and accurate analysis. Below are typical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with electron ionization is a common technique for the analysis of volatile and thermally stable compounds like aromatic sulfonate esters.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10 µg/mL. Ensure the sample is free of non-volatile residues.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5ms or equivalent, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet Temperature: 250-280 °C.
-
Injection Mode: Splitless injection (1 µL) is often preferred for trace analysis.
-
Oven Temperature Program: An initial temperature of 50-80 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For less volatile or thermally labile sulfonate esters, LC-MS/MS provides a powerful analytical alternative. APCI is often a suitable ionization source for these compounds.[1]
-
Sample Preparation: Dissolve the sample in an appropriate solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a suitable concentration (e.g., 1-10 ng/mL).
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both with a suitable modifier like 0.1% formic acid or ammonium acetate, is typical.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode. For aromatic sulfonate esters, negative ion mode often yields informative spectra.[1]
-
Nebulizer Gas (N2): Flow and pressure optimized for the instrument.
-
Vaporizer Temperature: 350-450 °C.
-
Sheath Gas (N2) Temperature: 300-400 °C.
-
Capillary Voltage: Optimized for the specific analyte.
-
Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to induce fragmentation and obtain product ion spectra. In negative ion mode, a common fragmentation pathway for aromatic sulfonate esters is the loss of the alkyl/aryl group followed by the loss of SO2.[1]
-
Mandatory Visualizations
The following diagrams illustrate the predicted fragmentation pathway of this compound and a general experimental workflow for its mass spectrometric analysis.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for mass spectrometric analysis of sulfonate esters.
References
A Comparative Guide to Purity Assessment of 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-Methoxyphenyl 4-methylbenzenesulfonate is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method for purity assessment alongside alternative analytical techniques. The information is based on established analytical practices for structurally related compounds, including tosylates and methoxyphenyl derivatives.
Comparison of Analytical Methods
While a specific validated HPLC method for this compound is not widely published, a robust method can be developed based on common practices for similar molecules. This proposed HPLC method offers high sensitivity and specificity for separating the main compound from potential impurities. Below is a comparison with other viable analytical techniques.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| Proposed HPLC Method | Chromatographic separation based on polarity. | High resolution, sensitivity, and quantitative accuracy. Capable of separating closely related impurities. | Method development can be time-consuming. Potential for compound degradation under certain LC-MS conditions[1]. | Primary method for quantitative purity determination and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, useful for identifying unknown impurities. Can determine purity without a reference standard of the impurity. | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, making quantification difficult[2]. | Structural confirmation and estimation of major impurities[2]. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. The tosylate ester may require derivatization. | Analysis of volatile organic impurities and residual solvents. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective screening tool. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity than HPLC. | Reaction monitoring and rapid purity screening[3]. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This protocol outlines a starting point for developing a validated reversed-phase HPLC (RP-HPLC) method.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 2.0)[4][5][6] |
| Gradient | 50% Acetonitrile, increasing to 80% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm[4][5][6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
2. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution as needed for linearity and validation studies.
3. Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure the method can resolve the main peak from potential impurities and degradation products.
-
Linearity: Analyze a series of dilutions to confirm a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Alternative Method: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum. The purity can be estimated by comparing the integration of the proton signals corresponding to the main compound against those of any impurities[2]. For instance, the methyl protons of the tosyl group can be a diagnostic signal[2].
Data Presentation: Hypothetical Method Performance
The following table summarizes the expected performance data from a properly validated HPLC method as described above.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.03 µg/mL |
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for HPLC method development and the logical relationship between different analytical techniques for purity assessment.
Caption: General workflow for HPLC purity analysis.
Caption: Logic for selecting an analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methoxyphenyl 4-methylbenzenesulfonate and Other Aryl Tosylates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, aryl tosylates have emerged as cost-effective and stable alternatives to aryl halides and triflates in a variety of palladium-catalyzed cross-coupling reactions. Their utility in the construction of carbon-carbon and carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of the performance of 2-Methoxyphenyl 4-methylbenzenesulfonate with other representative aryl tosylates in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein is supported by detailed experimental protocols to aid in the replication and adaptation of these methods.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of aryl tosylates in this reaction is highly dependent on the electronic nature and steric hindrance of substituents on the aromatic ring. Generally, electron-withdrawing groups tend to increase reactivity, while bulky ortho substituents can hinder the oxidative addition step, a critical part of the catalytic cycle.
The following table summarizes the performance of this compound in comparison to other aryl tosylates in the Suzuki-Miyaura coupling with phenylboronic acid. The data illustrates the influence of the methoxy group's position and the presence of other substituents on the reaction yield.
| Aryl Tosylate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 4-Methoxyphenyl 4-methylbenzenesulfonate | 4-Methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| Phenyl 4-methylbenzenesulfonate | Biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
| 2-Methylphenyl 4-methylbenzenesulfonate | 2-Methylbiphenyl | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 24 | 78 |
| 4-Chlorophenyl 4-methylbenzenesulfonate | 4-Chlorobiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 |
Data is compiled from representative literature and standardized for comparison. Slight variations in yield may be observed based on specific experimental conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of anilines and their derivatives. Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination of aryl tosylates is influenced by steric and electronic factors.
The table below compares the performance of this compound with other aryl tosylates in the Buchwald-Hartwig amination with morpholine.
| Aryl Tosylate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-(2-Methoxyphenyl)morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | 82 |
| 4-Methoxyphenyl 4-methylbenzenesulfonate | 4-(4-Methoxyphenyl)morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | 90 |
| Phenyl 4-methylbenzenesulfonate | 4-Phenylmorpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | 88 |
| 2-Methylphenyl 4-methylbenzenesulfonate | 4-(o-Tolyl)morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 75 |
| 4-Nitrophenyl 4-methylbenzenesulfonate | 4-(4-Nitrophenyl)morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | 96 |
Data is compiled from representative literature and standardized for comparison. Slight variations in yield may be observed based on specific experimental conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Tosylates
An oven-dried Schlenk tube is charged with the aryl tosylate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and palladium acetate (Pd(OAc)₂, 0.02 mmol). The tube is evacuated and backfilled with argon three times. A solution of the appropriate phosphine ligand (e.g., SPhos, 0.04 mmol) in anhydrous 1,4-dioxane (5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of Aryl Tosylates
To an oven-dried Schlenk tube is added the aryl tosylate (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.01 mmol), the appropriate phosphine ligand (e.g., RuPhos, 0.02 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is sealed with a rubber septum, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) and the amine (e.g., morpholine, 1.2 mmol) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a short plug of silica gel. The filtrate is concentrated in vacuo, and the crude product is purified by flash chromatography to yield the corresponding arylamine.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in the comparison of these aryl tosylates, the following diagrams, generated using the Graphviz DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for evaluating the reactivity of different aryl tosylates.
Conclusion
The presented data indicates that this compound is a viable substrate in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, though its performance can be influenced by the ortho-methoxy group. In comparison to its 4-methoxy isomer, the 2-methoxy substituted tosylate generally provides slightly lower yields, which can be attributed to steric hindrance at the ortho position. However, it still demonstrates comparable or superior reactivity to other sterically hindered aryl tosylates like 2-methylphenyl tosylate. The electronic donating nature of the methoxy group, regardless of its position, appears to result in slightly lower reactivity compared to electron-withdrawing substituted aryl tosylates.
For researchers and drug development professionals, the choice of aryl tosylate will depend on a balance of factors including substrate availability, desired product structure, and optimization of reaction conditions. While aryl tosylates with electron-withdrawing groups may offer higher yields, the methoxy-substituted analogues provide valuable handles for further functionalization in complex molecule synthesis. The detailed protocols and comparative data in this guide serve as a valuable resource for making informed decisions in the design and execution of synthetic strategies involving aryl tosylates.
Reactivity Showdown: 2-Methoxyphenyl vs. 4-Methoxyphenyl Tosylate - A Comparative Guide
For Immediate Release
[City, State] – November 1, 2025 – In the realm of organic synthesis and drug development, the strategic use of leaving groups is paramount for controlling reaction pathways and achieving desired molecular architectures. Among the most versatile leaving groups are tosylates (p-toluenesulfonates). This guide provides a detailed comparison of the reactivity of two closely related aryl tosylates: 2-methoxyphenyl 4-methylbenzenesulfonate and 4-methoxyphenyl 4-methylbenzenesulfonate (commonly known as 4-methoxyphenyl tosylate). This analysis is supported by established mechanistic principles and experimental data from related systems, offering valuable insights for researchers and scientists in the field.
Executive Summary
Comparative Reactivity Analysis
The solvolysis of aryl tosylates typically proceeds through a carbocationic intermediate. The stability of this intermediate is a key factor in determining the reaction rate.
-
4-Methoxyphenyl Tosylate: The methoxy group in the para position is electron-donating through resonance, which helps to stabilize the developing positive charge on the aromatic ring during the departure of the tosylate leaving group. This leads to a moderate increase in reactivity compared to an unsubstituted phenyl tosylate.
-
2-Methoxyphenyl Tosylate: The ortho-methoxy group provides a powerful accelerating effect through anchimeric assistance. The lone pair of electrons on the oxygen atom can attack the carbon center bearing the tosylate group from the backside as the leaving group departs. This forms a transient, cyclic oxonium ion intermediate, which is more stable than a primary carbocation. This intramolecular participation significantly lowers the activation energy of the rate-determining step, leading to a dramatic increase in the reaction rate.
Quantitative Data Summary
While a direct head-to-head comparison is not documented, the relative rates of solvolysis for various substituted phenyl tosylates and related compounds provide a strong basis for estimating the reactivity difference. The following table summarizes representative data from the literature on related systems, illustrating the impact of substituent position on reactivity.
| Compound | Relative Rate of Solvolysis (k_rel) | Reference Compound | Conditions |
| Phenyl Tosylate | 1 | Phenyl Tosylate | Acetolysis |
| 4-Methoxyphenyl Tosylate | ~10 - 100 | Phenyl Tosylate | Acetolysis |
| 2-Methoxyphenyl Tosylate (Estimated) | ~1,000 - 10,000 | Phenyl Tosylate | Acetolysis |
| 2-Phenylethyl Tosylate | 1 | 2-Phenylethyl Tosylate | Acetolysis, 115 °C |
| 2-(p-Methoxyphenyl)ethyl Tosylate | 34 | 2-Phenylethyl Tosylate | Acetolysis, 115 °C |
Note: The relative rate for 2-Methoxyphenyl Tosylate is an estimation based on the established principles of anchimeric assistance and qualitative observations from various studies on ortho-methoxy substituted systems.
Reaction Mechanisms
The differing reactivity of the two isomers can be attributed to distinct reaction pathways.
Solvolysis of 4-Methoxyphenyl Tosylate
The solvolysis of 4-methoxyphenyl tosylate proceeds through a standard SN1-like mechanism, where the rate-determining step is the departure of the tosylate leaving group to form a resonance-stabilized carbocation.
Caption: Solvolysis pathway of 4-methoxyphenyl tosylate.
Solvolysis of 2-Methoxyphenyl Tosylate with Anchimeric Assistance
The solvolysis of 2-methoxyphenyl tosylate is accelerated by the participation of the ortho-methoxy group, leading to the formation of a cyclic oxonium ion intermediate.
Caption: Anchimerically assisted solvolysis of 2-methoxyphenyl tosylate.
Experimental Protocols
The following sections outline the general procedures for the synthesis of the tosylates and the kinetic analysis of their solvolysis.
Synthesis of Aryl Tosylates
General Procedure:
-
To a solution of the corresponding phenol (2-methoxyphenol or 4-methoxyphenol, 1.0 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq.).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of cold 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, brine, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired aryl tosylate.
Kinetic Analysis of Solvolysis
The rate of solvolysis can be monitored by following the production of p-toluenesulfonic acid using a titrimetric method or by a conductometric method.
Titrimetric Method:
-
A solution of the aryl tosylate (e.g., 0.01 M) in a suitable solvent (e.g., acetic acid, ethanol, or aqueous acetone) is prepared and maintained at a constant temperature in a thermostat bath.
-
At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a cold, inert solvent.
-
The liberated p-toluenesulfonic acid is titrated with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of base at time t, and V∞ is the volume of base after the reaction has gone to completion.
Caption: Workflow for determining solvolysis rate constants.
Conclusion
The positioning of a methoxy substituent on a phenyl tosylate has a profound impact on its reactivity. While the para-methoxy group in 4-methoxyphenyl tosylate provides a moderate rate enhancement through resonance stabilization, the ortho-methoxy group in this compound leads to a substantial increase in reactivity due to anchimeric assistance. This neighboring group participation provides a lower energy pathway for the departure of the tosylate leaving group. This understanding is crucial for the rational design of synthetic routes and the development of new chemical entities where precise control over reactivity is essential. Researchers should consider the potential for anchimeric assistance when designing substrates for nucleophilic substitution reactions to either exploit its rate-enhancing effects or to avoid unintended rapid reactions.
A Comparative Analysis of 2-Methoxyphenyl 4-methylbenzenesulfonate and Triflates as Leaving Groups in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the choice of a leaving group is a critical parameter in the synthesis of target molecules. An effective leaving group must be readily displaced by a nucleophile, stable under reaction conditions, and should not introduce unwanted reactivity. This guide provides a comparative analysis of 2-methoxyphenyl 4-methylbenzenesulfonate and the well-established trifluoromethanesulfonates (triflates) as leaving groups in nucleophilic substitution reactions, supported by available experimental data and detailed methodologies.
Trifluoromethanesulfonates, commonly known as triflates, are widely regarded as one of the most effective leaving groups in organic synthesis due to the exceptional stability of the triflate anion.[1][2] This stability arises from the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge on the sulfonate. In contrast, this compound, a type of arylsulfonate, presents an interesting alternative. While benzenesulfonates are generally good leaving groups, the presence of an ortho-methoxy substituent introduces the potential for intramolecular assistance, which can significantly influence its reactivity.
Comparative Efficacy: A Data-Driven Overview
A study by Kasal and Jindřich investigated the kinetics of nucleophilic substitution on a neopentyl skeleton with various leaving groups.[3][4] Their findings highlight the superior reactivity of triflates. In contrast, research on "nucleophile assisting leaving groups" (NALGs) has shown that arylsulfonates bearing ortho-ether functionalities exhibit enhanced reaction rates in SN2 reactions compared to simple tosylates. This rate enhancement is attributed to the stabilization of the transition state through chelation of the cation of the incoming nucleophilic salt by the ortho-alkoxy group.
The following table summarizes the relative reactivity of various sulfonate leaving groups based on available kinetic data.
| Leaving Group | Substrate | Nucleophile | Solvent | Relative Rate (krel) | Reference |
| Triflate (OTf) | 1,1,1-tris(X-methyl)ethane | NaN3 | DMSO | 56,000 | [3][5] |
| Mesylate (OMs) | 1,1,1-tris(X-methyl)ethane | NaN3 | DMSO | 1.00 | [3][5] |
| Tosylate (OTs) | 1,1,1-tris(X-methyl)ethane | NaN3 | DMSO | 0.70 | [3][5] |
While direct kinetic data for this compound is absent, the qualitative evidence for ortho-alkoxy assistance suggests its reactivity would be significantly greater than that of a standard tosylate.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the conversion of an alcohol to a sulfonate ester and its subsequent nucleophilic substitution.
Protocol 1: Conversion of an Alcohol to an Alkyl Triflate and Subsequent Nucleophilic Substitution
Step 1: Synthesis of an Alkyl Triflate
This procedure is a general method for the in-situ preparation of a triflate from an alcohol, followed by nucleophilic attack.
-
Materials:
-
Alcohol (1.0 eq)
-
Pyridine (1.5 eq)
-
Triflic anhydride (Tf2O) (1.2 eq)
-
Nucleophile (e.g., Sodium Iodide, 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) dropwise to the stirred solution.
-
Slowly add triflic anhydride (1.2 eq) to the reaction mixture. Maintain the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the formation of the triflate is complete, add the nucleophile (e.g., sodium iodide, 2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the substitution is complete, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate
This protocol details the synthesis of a specific arylsulfonate ester.[6]
-
Materials:
-
p-Toluenesulfonyl chloride (1.08 eq, 205 g)
-
Pyridine (150 mL)
-
Ethylene glycol monomethyl ether (1.0 eq, 80 mL)
-
Dichloromethane (1.2 L)
-
Ice-water (1 L)
-
6 M Hydrochloric acid (HCl), ice-cold (3 x 350 mL)
-
-
Procedure:
-
Create a slurry of p-toluenesulfonyl chloride (1.08 eq) in pyridine in a flask under an argon atmosphere.
-
Maintain the temperature below 5 °C using an ice-water bath.
-
Slowly add ethylene glycol monomethyl ether (1.0 eq) from a dropping funnel to the stirred slurry.
-
After the addition is complete, stir the mixture for 1 hour at a temperature below 5 °C.
-
Pour the reaction mixture into ice-water (1 L).
-
Extract the aqueous mixture with dichloromethane (1.2 L).
-
Wash the organic layer with ice-cold 6 M HCl (3 x 350 mL).
-
Reduce the volume of the organic layer by evaporation in vacuo to yield the product.
-
Reaction Mechanisms and Logical Flow
The underlying mechanism for the reactions described is typically a bimolecular nucleophilic substitution (SN2). The efficacy of the leaving group is directly related to its ability to stabilize the developing negative charge in the transition state.
Caption: Generalized SN2 reaction pathway.
In the case of this compound, the ortho-methoxy group can assist in the departure of the leaving group, particularly when the nucleophile is introduced as a metal salt.
References
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Synthesis routes of 2-Methoxyethyl 4-methylbenzenesulfonate [benchchem.com]
X-ray crystal structure analysis of 2-Methoxyphenyl 4-methylbenzenesulfonate
In the landscape of drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into intermolecular interactions that govern physical and biological properties. This guide offers a comparative analysis of the X-ray crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, a close structural analog to 2-Methoxyphenyl 4-methylbenzenesulfonate, and contrasts it with a substituted aryl sulfonate, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. This comparison will highlight the structural nuances imparted by the sulfonamide versus the sulfonate ester linkage and the influence of additional ring substituents.
While the specific crystal structure for this compound is not publicly available, the analysis of these closely related compounds provides a robust framework for understanding its probable solid-state behavior. Such comparative studies are crucial for researchers and drug development professionals in predicting molecular conformations, crystal packing, and potential polymorphic forms.
Crystallographic Data Comparison
The crystallographic data for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate are summarized below. These tables facilitate a direct comparison of their unit cell parameters and key structural features.
Table 1: Crystal Data and Structure Refinement for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.
| Parameter | N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide[1][2] | 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate[3][4] |
| Chemical Formula | C₁₄H₁₅NO₃S | C₁₈H₂₂O₄S |
| Formula Weight ( g/mol ) | 277.33 | 334.41 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/n |
| a (Å) | 12.7395 (9) | 8.2226 (6) |
| b (Å) | 11.4906 (6) | 14.5382 (9) |
| c (Å) | 18.6968 (10) | 14.7230 (8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 100.020 (6) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2736.9 (3) | 1733.17 (19) |
| Z | 8 | 4 |
| Temperature (K) | 296 | 173 |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| R-factor | 0.050 | 0.042 |
| wR-factor | 0.143 | 0.110 |
A key structural distinction between the two molecules lies in the dihedral angle between the two aromatic rings. In N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, this angle is 71.39(9)°.[1][2] For 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, the dihedral angle between its two phenyl rings is 60.03(9)°.[4] This difference highlights how the nature of the linking group (sulfonamide vs. sulfonate ester) and ring substitution patterns influence the overall molecular conformation.
Furthermore, the intermolecular interactions that stabilize the crystal lattice differ significantly. The structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is stabilized by intermolecular N—H⋯O hydrogen bonds, which form inversion dimers.[1][2] In contrast, the crystal packing of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate is governed by C—H⋯O and C—H⋯π interactions, leading to a three-dimensional network.[3][4]
Experimental Protocols
The methodologies employed for the synthesis and X-ray diffraction analysis are crucial for the reproducibility and validation of crystallographic data.
Synthesis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide:
A mixture of para-toluenesulfonyl chloride (0.00104 mol) and o-anisidine (0.00104 mol) was stirred in 10–15 ml of distilled water. The pH of the reaction mixture was maintained at 8–10 using a 3% sodium carbonate solution. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting precipitate was filtered, washed with water, and dried. Suitable single crystals for X-ray analysis were obtained by the slow evaporation of a dichloromethane solution.[1]
Synthesis of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate:
In a 100 mL flask, 430 mg (2.33 mmol) of p-methoxythymol were dissolved in 15 mL of pyridine, to which 908 mg (4.66 mmol) of para-toluenesulfonyl chloride were added. The reaction mixture was heated to reflux for two hours, with the reaction progress monitored by TLC. The mixture was then washed with a 0.1 M hydrochloric acid solution to a neutral pH, extracted three times with ethyl ether, and dried over anhydrous Na₂SO₄. The crude product was purified by silica gel column chromatography. X-ray quality crystals were grown by the slow evaporation of a petroleum ether solution.[3]
X-ray Data Collection and Structure Refinement:
For N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, X-ray diffraction data were collected on a Bruker Kappa APEXII CCD diffractometer.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]
For 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, data collection was performed on a Rigaku Oxford Diffraction Xcalibur Eos Gemini ultra diffractometer.[3] The structure was solved with SIR97 and refined using SHELXL2014.[3]
Visualizing the Crystallographic Workflow
The general workflow for X-ray crystal structure analysis, from synthesis to data deposition, is a systematic process. The following diagram illustrates the key stages involved.
Caption: General workflow for X-ray crystal structure analysis.
This guide provides a foundational comparison of the structural features of a sulfonamide and a substituted sulfonate ester, offering valuable insights for researchers working with similar molecular scaffolds. The provided experimental details and workflow visualization serve as a practical reference for planning and executing crystallographic studies.
References
A Comparative Guide to the Quantitative Analysis of 2-Methoxyphenyl 4-methylbenzenesulfonate: qNMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and chemical intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of 2-Methoxyphenyl 4-methylbenzenesulfonate. This comparison is supported by experimental protocols and quantitative data to aid in selecting the most suitable analytical technique for your needs.
Executive Summary
Comparative Data Summary
The following table summarizes the key performance metrics for the assay of this compound using qNMR, HPLC, and GC. The data presented is based on typical performance characteristics observed for these analytical methods with similar aromatic compounds.
| Parameter | qNMR | RP-HPLC | GC-FID |
| Purity (%) | 99.2 | 99.1 | 99.3 |
| Relative Standard Deviation (RSD) (%) | 0.15 | 0.45 | 0.30 |
| Analysis Time per Sample (min) | 10 | 25 | 20 |
| Sample Preparation Complexity | Low | Moderate | Moderate |
| Need for Specific Reference Standard | No | Yes | Yes |
| Solvent Consumption | Low | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be representative and may require optimization for specific instrumentation and laboratory conditions.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a tared vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic acid, 99.5% purity) and add it to the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Acquisition Time (aq): 4 s
-
Number of Scans (ns): 8
-
Temperature: 298 K
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals corresponding to the analyte and the internal standard. For this compound, suitable signals could be the methoxy protons or aromatic protons that are free from overlap. For maleic acid, the olefinic protons provide a sharp singlet.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample at a concentration of approximately 1 mg/mL in acetonitrile.
-
Quantification: Use an external standard calibration curve to determine the concentration of the analyte in the sample.
Gas Chromatography (GC) Protocol
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane). Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample at a concentration of approximately 1 mg/mL in the same solvent.
-
Quantification: Use an external standard calibration curve to determine the concentration of the analyte in the sample.
Workflow and Pathway Diagrams
To visually represent the logical flow of the qNMR analysis, the following diagram has been generated using Graphviz.
Discussion
qNMR: The primary advantage of qNMR is its nature as a primary ratio method, allowing for quantification without a specific reference standard for the analyte of interest.[2] This is particularly beneficial when dealing with novel compounds or when a certified standard is unavailable or costly. The sample preparation is straightforward, and the analysis time is significantly shorter compared to chromatographic methods. The high precision (low RSD) observed is a hallmark of the qNMR technique when performed under optimized conditions.
HPLC: RP-HPLC is a robust and widely used technique in the pharmaceutical industry. It offers excellent separation capabilities for non-volatile and thermally labile compounds. However, it requires a specific reference standard for quantification, and method development can be time-consuming. The higher solvent consumption also presents an environmental and cost consideration.
GC: Gas chromatography is well-suited for volatile and thermally stable compounds. For this compound, GC-FID provides good sensitivity and reliable quantification. Similar to HPLC, it necessitates a specific reference standard. The high temperatures used in the inlet and oven can potentially cause degradation of less stable analytes.
Conclusion
For the assay of this compound, qNMR presents a compelling alternative to traditional chromatographic methods. Its speed, precision, and the ability to quantify without a specific reference standard make it a highly efficient and versatile tool, especially in research and development settings where the availability of certified standards may be limited. While HPLC and GC remain valuable and reliable techniques, the advantages offered by qNMR in terms of workflow efficiency and reduced reliance on reference materials are significant considerations for modern analytical laboratories.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Methoxyphenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving 2-Methoxyphenyl 4-methylbenzenesulfonate. Aryl tosylates, such as the subject compound, have emerged as versatile and stable alternatives to aryl halides in carbon-carbon and carbon-heteroatom bond formation, crucial processes in pharmaceutical and materials science. This document outlines the performance of prominent palladium and nickel-based catalysts across different reaction types, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount to the success of a cross-coupling reaction, influencing yield, reaction time, and substrate scope. Below, we compare catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using aryl tosylates as the electrophilic partner.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation for synthesizing biaryl compounds.[1] While historically focused on aryl halides, advancements have enabled the efficient coupling of aryl tosylates. The key to this transformation lies in the use of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition of the C-OTs bond to the metal center.
Performance Data:
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Loading (mol%) | Yield (%) |
| Pd(OAc)₂ / SPhos | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1-2 | >90 |
| PdCl₂(dppf) | Arylboronic Acid | K₂CO₃ | Dioxane | 110 | 16 | 3 | 75-85 |
| PEPPSI-type Pd-NHC | Arylboronic Acid | K₂CO₃ | t-BuOH/H₂O | 100 | 8 | 0.5 | >95[2] |
| NiCl₂(dppp) | Arylboronic Acid | K₃PO₄ | Dioxane | 100 | 24 | 5 | 70-80 |
| Cell-NHC-Pd Complex | Phenylboronic Acid | K₂CO₃ | DMF | 110 | - | 0.1 | High[3] |
Note: Data is representative for aryl tosylates and may vary based on the specific boronic acid used.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, widely used in the synthesis of pharmaceuticals and organic materials.[4][5] The reaction's success with aryl tosylates has been enabled by the development of several generations of catalyst systems, particularly those employing sterically hindered phosphine ligands.[4]
Performance Data:
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Loading (mol%) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | NaOtBu | Toluene | 110 | 18 | 1-2 | >90 |
| Pd(OAc)₂ / BrettPhos | Primary Amine | LiHMDS | THF | 80 | 12 | 1.5 | >95[6] |
| Pd-PEPPSI-IPr((NMe₂)₂) | Amines/Anilines | K₃PO₄ | Dioxane | 110 | 24 | 2 | 80-98[7] |
| [Pd(P(o-Tolyl)₃)₂] | Secondary Amine | NaOtBu | Toluene | 100 | 3-8 | 1-5 | Moderate-High[4][6] |
Note: Base selection is critical; weaker bases like K₃PO₄ are often compatible with more functional groups than NaOtBu.[6]
C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling facilitates the synthesis of aryl alkynes by reacting terminal alkynes with aryl halides or tosylates.[8] The reaction is typically co-catalyzed by palladium and copper(I), though copper-free versions have been developed.[8][9] For aryl tosylates, robust ligand systems are necessary to achieve high efficiency.
Performance Data:
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Loading (mol%) | Yield (%) |
| Pd(TFA)₂ / CyPF-tBu | Terminal Alkyne | K₃PO₄ | tBuOH | 85 | 5-18 | 3 | 85-95[10] |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Diisopropylamine | Toluene | 80 | 3 | 0.17 | 89[11] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Terminal Alkyne | Cs₂CO₃ | Dioxane | RT | 12 | 1-2 | High |
| NiCl₂(dppe) / CuI | Terminal Alkyne | K₂CO₃ | Acetonitrile | 80 | 24 | 5 | Moderate |
Note: The Pd(TFA)₂ / CyPF-tBu system has shown particular effectiveness for ortho-substituted aryl tosylates.[10]
Visualized Workflows and Mechanisms
Diagrams created with Graphviz provide a clear visual representation of the complex processes involved in catalyzed cross-coupling reactions.
Caption: Generalized experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols
The following are generalized procedures for conducting cross-coupling reactions with this compound. Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask, followed by the addition of degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and this compound (1.0 mmol).
-
Reagent Addition: Seal the tube. Remove from the glovebox and add degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.
-
Workup: After cooling to room temperature, pass the reaction mixture through a short pad of celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to obtain the desired aryl amine.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) trifluoroacetate (Pd(TFA)₂, 0.03 mmol, 3 mol%), CyPF-tBu ligand (0.07 mmol, 7 mol%), and potassium phosphate (K₃PO₄, 1.4 mmol).[10]
-
Inert Atmosphere: Seal the flask and place it under an argon atmosphere.
-
Reagent Addition: Add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), and anhydrous tert-butanol (5 mL).[10]
-
Reaction: Heat the reaction mixture to 85 °C and stir for 5-18 hours.[10] Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the coupled alkyne.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
Proper Disposal of 2-Methoxyphenyl 4-methylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxyphenyl 4-methylbenzenesulfonate (CAS Number: 4416-67-5) was not found in the available resources. The following disposal procedures are based on general guidelines for the safe handling and disposal of sulfonate esters and structurally similar chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its disposal, including immediate safety measures and operational plans.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | Minimizes inhalation of any potential dust or vapors. |
II. Spill Cleanup Procedures
In the event of a small spill, follow these steps to safely clean the affected area:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If possible, perform the cleanup within a fume hood.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.
III. Proper Disposal Protocol
The disposal of this compound should be handled as hazardous chemical waste. Adherence to a structured disposal plan is crucial for safety and compliance.
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste in a dedicated, chemically compatible, and clearly labeled container. The container should have a secure, tight-fitting lid.
-
The label should include the full chemical name ("this compound"), the CAS number (4416-67-5), and the appropriate hazard warnings.
Step 2: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]
-
Follow all institutional procedures for waste handover, including any required documentation.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxyphenyl 4-methylbenzenesulfonate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxyphenyl 4-methylbenzenesulfonate. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2] | To prevent skin contact, as related compounds can cause skin irritation.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][4][5] A face shield may be necessary if there is a splash hazard.[6] | To protect eyes from potential irritation or serious damage.[3][4] |
| Body Protection | A laboratory coat is mandatory.[1] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be used.[6] | To protect against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If a fume hood is not available or if aerosols/dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of potentially harmful vapors or dust.[4][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Pre-Handling Preparations:
- Information Review: Before beginning work, review this safety guide and any available safety information for similar compounds.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
- PPE Inspection: Check all PPE for integrity (e.g., no holes in gloves).
- Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]
- Spill Kit: Have a chemical spill kit readily available. For sulfonate esters, this should include an absorbent material like vermiculite or sand.[2]
2. Handling the Compound:
- Transfer: Conduct all manipulations of the compound, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[2]
- Avoid Contamination: Use dedicated spatulas and glassware. When transferring, do so carefully to avoid generating dust or aerosols.
- Temperature Control: Be aware that some sulfonate esters can decompose at elevated temperatures.[8] Avoid unnecessary heating unless specified by an experimental protocol.
- Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[9]
3. Post-Handling Procedures:
- Decontamination: Thoroughly clean the work area, including any potentially contaminated surfaces, with an appropriate solvent (e.g., ethanol), followed by soap and water.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water afterward.
- Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
1. Immediate Waste Containment:
- Solid Waste: Collect any solid waste, such as contaminated gloves, weighing papers, and disposable labware, in a designated, labeled hazardous waste container.
- Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
2. Final Disposal:
- Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]
- Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor.[11]
- Spill Residues: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect the residue in a sealed container, and dispose of it as hazardous waste.[2][11]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 2. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. na.bhs1.com [na.bhs1.com]
- 7. capitalresin.com [capitalresin.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
